Idanpramine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25466-44-8 |
|---|---|
Molecular Formula |
C24H29N3O4 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C24H29N3O4/c1-30-20-10-6-18(7-11-20)24(19-8-12-21(31-2)13-9-19)22(28)27(23(29)25-24)17-16-26-14-4-3-5-15-26/h6-13H,3-5,14-17H2,1-2H3,(H,25,29) |
InChI Key |
HVYGXNYMNHSBGD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC |
Other CAS No. |
25466-44-8 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Imipramine on Serotonin Reuptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanism of action of imipramine, a prototypical tricyclic antidepressant (TCA), with a specific focus on its interaction with the human serotonin transporter (SERT). This document summarizes key pharmacological data, details the experimental protocols used to derive this data, and illustrates the underlying biological processes through pathway and workflow diagrams.
Core Mechanism of Action
Imipramine's primary antidepressant effect is mediated through the inhibition of the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] SERT is an integral membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron, a critical process for terminating serotonergic neurotransmission.[2]
Imipramine acts as a potent, competitive inhibitor of SERT.[3][4] It binds directly to the central substrate-binding site (S1) of the transporter, the same site that serotonin binds to.[3][4] This binding action physically occludes the transporter's pore, preventing serotonin from being cleared from the synapse. The resulting increase in the concentration and dwell time of synaptic serotonin leads to enhanced activation of postsynaptic serotonin receptors. While imipramine also inhibits the norepinephrine transporter (NET), it displays a significantly higher affinity for SERT.[1][5]
The long-term therapeutic effects of imipramine are believed to involve neuroadaptive changes that occur in response to sustained increases in synaptic serotonin. These downstream effects include the modulation of intracellular signaling cascades, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway, and potential alterations in receptor density.[1]
Quantitative Pharmacological Data
The interaction of imipramine with the human serotonin transporter has been quantified through various in vitro assays. The data below summarizes its binding affinity, inhibition potency, and selectivity.
| Parameter | Value (nM) | Species/System | Assay Type | Reference |
| Binding Affinity (Kd) | 7.2 ± 0.8 | Human (recombinant hSERT in HEK293T cells) | Saturation Radioligand Binding ([3H]imipramine) | [3] |
| Inhibition Constant (Ki) | 1.3 - 1.4 | Human | Radioligand Binding | [5] |
| Inhibitory Conc. (IC50) | 32 | Not Specified | Serotonin Transporter Inhibition | |
| Selectivity (Ki) | SERT: 1.3 - 1.4 NET: 20 - 37 DAT: >8,500 | Human | Radioligand Binding | [5] |
-
Kd (Dissociation Constant): A measure of binding affinity; lower values indicate higher affinity.
-
Ki (Inhibition Constant): The concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a biological response by 50%.
-
SERT: Serotonin Transporter
-
NET: Norepinephrine Transporter
-
DAT: Dopamine Transporter
Key Experimental Protocols
The quantitative data presented above are derived from two primary types of in vitro experiments: radioligand binding assays and serotonin uptake inhibition assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the affinity of an unlabeled drug (imipramine) for a target receptor (SERT) by quantifying its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the binding affinity (Ki) of imipramine for the human serotonin transporter.
Materials:
-
Membrane Preparation: Crude membrane homogenates from HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [3H]Imipramine or another high-affinity SERT radioligand like [3H]Citalopram.
-
Test Compound: Imipramine hydrochloride, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent SERT inhibitor (e.g., paroxetine) to saturate all specific binding sites.
-
Assay Buffer: Tris-HCl buffer with physiological concentrations of ions (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum filtration manifold.
-
Detection: Liquid scintillation counter and scintillation cocktail.
Methodology:
-
Plate Setup: Assays are performed in a 96-well plate format.
-
Incubation:
-
To each well, add the hSERT membrane preparation (typically 10-20 µg of protein).
-
Add serial dilutions of imipramine (the competing, unlabeled ligand). For total binding wells, add assay buffer instead. For non-specific binding wells, add the saturating concentration of the control inhibitor.
-
Initiate the binding reaction by adding a fixed, low concentration of the radioligand (e.g., 1-2 nM [3H]Imipramine) to all wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 22°C) to allow the binding to reach equilibrium.
-
-
Termination: The reaction is terminated by rapid filtration. The contents of each well are aspirated onto the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Filters are immediately washed multiple times (e.g., 3x) with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are collected, and a scintillation cocktail is added. The radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Serotonin Uptake Inhibition Assay
This is a functional assay that measures how effectively a compound inhibits the biological action of the transporter—the uptake of serotonin.
Objective: To determine the functional potency (IC50) of imipramine in blocking serotonin reuptake.
Materials:
-
Synaptosomes: A crude synaptosomal fraction prepared from rodent (e.g., rat) brain tissue (e.g., cortex or brainstem), which is rich in presynaptic nerve terminals containing SERT.
-
Radiolabeled Substrate: [3H]Serotonin ([3H]5-HT).
-
Test Compound: Imipramine hydrochloride, serially diluted.
-
Assay Buffer: Krebs-Ringer-HEPES buffer, oxygenated (95% O2/5% CO2).
-
Filtration System: As described for the binding assay.
-
Detection: Liquid scintillation counter.
Methodology:
-
Preparation: Synaptosomes are prepared by homogenization of brain tissue followed by differential centrifugation. The final pellet is resuspended in assay buffer.
-
Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated for a short period (e.g., 10-15 minutes) at 37°C with either assay buffer or varying concentrations of imipramine.
-
Initiation of Uptake: The uptake reaction is initiated by adding a low concentration of [3H]5-HT (e.g., 10-20 nM) to the synaptosome suspension.
-
Incubation: The mixture is incubated for a very short, defined time (e.g., 5-10 minutes) at 37°C. This incubation must be short enough to ensure measurement of the initial rate of uptake (linear phase). Non-specific uptake is determined by running parallel reactions at 4°C, where active transport is inhibited.
-
Termination: The reaction is stopped by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular [3H]5-HT.
-
Quantification: The radioactivity retained within the synaptosomes on the filters is measured by liquid scintillation counting.
-
Data Analysis: The amount of [3H]5-HT taken up is calculated by subtracting the non-specific uptake (4°C) from the total uptake (37°C). The results are plotted as percent inhibition of serotonin uptake versus the concentration of imipramine. The IC50 value is determined using non-linear regression.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in this guide.
Caption: Competitive inhibition of the serotonin transporter (SERT) by imipramine.
Caption: Downstream BDNF signaling pathway modulated by chronic imipramine treatment.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for a synaptosomal serotonin uptake inhibition assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imipramine - Wikipedia [en.wikipedia.org]
Imipramine's Interaction with the Norepinephrine Transporter: A Technical Overview
Introduction
Imipramine is a prototypical tricyclic antidepressant (TCA) that has been a cornerstone in the pharmacological treatment of major depressive disorder and other conditions for decades.[1][2][3] Its therapeutic efficacy is primarily attributed to its ability to modulate synaptic concentrations of key monoamine neurotransmitters.[4][5] This technical guide provides an in-depth examination of the molecular interactions between imipramine and the norepinephrine transporter (NET), detailing its binding affinity, inhibitory effects, the downstream signaling consequences, and the experimental methodologies used for its characterization.
Core Mechanism of Action
Imipramine functions as a potent inhibitor of the sodium-dependent norepinephrine transporter (NET).[2] Located on the presynaptic membrane of noradrenergic neurons, the NET is responsible for the reuptake of norepinephrine from the synaptic cleft, a critical process for terminating neurotransmission.[6][7] By binding to and blocking the NET, imipramine prevents this reuptake, leading to an increased concentration and prolonged residence time of norepinephrine in the synapse.[5] This enhancement of noradrenergic signaling is believed to be a key factor in its antidepressant effects.[6] While it inhibits both the serotonin transporter (SERT) and NET, imipramine and its active metabolite, desipramine, have significant and clinically relevant effects on norepinephrine reuptake.[2][8]
Quantitative Analysis of Imipramine-NET Interaction
The affinity and inhibitory potency of imipramine at the human norepinephrine transporter have been quantified through various in vitro assays. The dissociation constant (Kd), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50) are key parameters used to describe this interaction.
| Parameter | Value (nM) | Transporter | Assay Type |
| Kd | 37 | Human NET | Radioligand Binding Assay |
| Ki | 16 | Human NET | Binding Assay |
| IC50 | 35 | Human NET | [3H]nisoxetine Binding Assay |
| Kd | 1.4 | Human SERT | Radioligand Binding Assay |
Data compiled from multiple sources.[1][2][7][9] Note: Lower values indicate higher affinity/potency.
Signaling Pathways and Downstream Effects
The inhibition of norepinephrine reuptake by imipramine initiates a cascade of downstream signaling events. The elevated synaptic norepinephrine levels lead to increased activation of both presynaptic and postsynaptic adrenergic receptors (α and β subtypes). Prolonged stimulation can lead to adaptive changes, including the downregulation and desensitization of β-adrenergic receptors, a phenomenon linked to the therapeutic action of antidepressants.[9] Furthermore, this enhanced signaling can influence intracellular second messenger systems and modulate the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity.[5][9]
Experimental Protocols
The characterization of imipramine's effects on the norepinephrine transporter relies on established biochemical assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay for NET Affinity
This assay determines the binding affinity (Ki) of imipramine for the norepinephrine transporter by measuring its ability to compete with a radiolabeled ligand that specifically binds to the transporter.
Materials:
-
Biological Source: Cell membranes prepared from HEK-293 cells stably expressing the human norepinephrine transporter (hNET).[10]
-
Radioligand: [3H]nisoxetine, a high-affinity ligand for NET.[7][10]
-
Non-specific Competitor: Desipramine (1 µM) or another high-affinity NET inhibitor to determine non-specific binding.[7]
-
Test Compound: Imipramine, prepared in a range of concentrations.
-
Assay Buffer: Tris-HCl buffer containing NaCl and KCl.
-
Instrumentation: Scintillation counter, filtration apparatus (e.g., Brandel Cell Harvester).
Procedure:
-
Preparation: Thaw the hNET-expressing cell membranes on ice. Dilute the membranes in the assay buffer to a final protein concentration determined by prior optimization.
-
Reaction Setup: In a 96-well plate or individual tubes, add the following components in order:
-
Assay Buffer.
-
A fixed concentration of [3H]nisoxetine (e.g., 1 nM).[7]
-
Either the test compound (imipramine at various concentrations), buffer alone (for total binding), or the non-specific competitor (for non-specific binding).
-
The diluted cell membrane preparation to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 120 minutes) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.[7]
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the imipramine concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Norepinephrine Uptake Inhibition Assay
This functional assay measures imipramine's ability to inhibit the uptake of radiolabeled norepinephrine into synaptosomes or cells expressing NET.
Materials:
-
Biological Source: Crude synaptosomal preparations from rodent brain tissue (e.g., cortex or hypothalamus) or HEK-293 cells expressing hNET.[11]
-
Radiolabeled Substrate: [3H]Norepinephrine.
-
Test Compound: Imipramine, prepared in a range of concentrations.
-
Uptake Buffer: Krebs-Ringer buffer, oxygenated and maintained at 37°C.
-
Instrumentation: Scintillation counter, filtration apparatus or centrifuge.
Procedure:
-
Preparation: Prepare and pre-warm the synaptosomes or cells in the uptake buffer.
-
Pre-incubation: Aliquot the biological preparation into tubes and pre-incubate them for 5-10 minutes at 37°C with various concentrations of imipramine or buffer alone.
-
Initiation of Uptake: Add a fixed concentration of [3H]Norepinephrine to each tube to start the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake.
-
Termination of Uptake: Stop the reaction by rapidly adding ice-cold uptake buffer and immediately filtering the mixture through glass fiber filters. Alternatively, terminate by centrifugation at 4°C, followed by aspiration of the supernatant and washing of the cell pellet.
-
Lysis and Quantification: Lyse the synaptosomes or cells on the filters or in the pellet with a lysis buffer or water. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Determine the amount of [3H]Norepinephrine taken up at each imipramine concentration.
-
Plot the percentage of uptake inhibition against the logarithm of the imipramine concentration.
-
Calculate the IC50 value, which represents the concentration of imipramine required to inhibit norepinephrine uptake by 50%, using non-linear regression analysis.
-
References
- 1. apexbt.com [apexbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Amitriptyline - Wikipedia [en.wikipedia.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Imipramine - Wikipedia [en.wikipedia.org]
- 9. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]
- 10. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of high- and low-affinity [3H]imipramine recognition sites in rat brain by chronic treatment with antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of imipramine in neural pathways
An In-depth Technical Guide to the Pharmacodynamics of Imipramine
Introduction
Imipramine, a member of the dibenzazepine class, was the first tricyclic antidepressant (TCA) to be introduced for the treatment of major depressive disorder.[1][2][3] Its clinical efficacy is attributed to a complex and multifaceted pharmacodynamic profile. While newer classes of antidepressants with more selective mechanisms of action are now more commonly prescribed, a thorough understanding of imipramine's interactions with neural pathways remains crucial for researchers, scientists, and drug development professionals. This is not only for the continued use of TCAs in specific patient populations but also for the insights it provides into the neurobiology of depression and the development of novel therapeutics. This guide provides a detailed examination of the pharmacodynamics of imipramine, focusing on its effects on neural pathways, receptor interactions, and downstream signaling events.
Primary Mechanism of Action: Inhibition of Monoamine Reuptake
The principal mechanism underlying the antidepressant effect of imipramine is the inhibition of the reuptake of the monoamine neurotransmitters serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) from the synaptic cleft.[1][4][5][6][7] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), imipramine increases the concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.[5][6] Imipramine is a tertiary amine TCA and exhibits a higher affinity for the serotonin transporter compared to the norepinephrine transporter.[1][2][5] Its active metabolite, desipramine, is a more potent inhibitor of norepinephrine reuptake.[8] In contrast, imipramine has a very low affinity for the dopamine transporter (DAT).[8][9]
Quantitative Data: Transporter Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of imipramine and its primary metabolite, desipramine, for the monoamine transporters. A lower Ki value indicates a stronger binding affinity.
| Compound | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) |
| Imipramine | Very Strong (Specific values vary across studies, but generally in the low nanomolar range) | Strong | 8,500[8] |
| Desipramine | (Higher than Imipramine) | (Lower than Imipramine, indicating higher affinity) | >10,000[8] |
Note: Specific Ki values can vary depending on the experimental conditions and tissue source.
Visualization of Monoamine Reuptake Inhibition
References
- 1. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Imipramine - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
The Serendipitous Discovery and Development of Imipramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and history of imipramine, the first tricyclic antidepressant. It details the initial synthesis, the serendipitous discovery of its antidepressant properties, and the early clinical evaluations that established its efficacy. This document is intended for researchers, scientists, and professionals in drug development, offering a technical overview of the key milestones in the history of this landmark psychiatric medication.
From Antihistamine to Antidepressant: A Fortuitous Discovery
Imipramine was first synthesized in 1951 by the pharmaceutical company Geigy (now Novartis) as part of a program to develop new antihistamines. Its three-ring structure is chemically related to the phenothiazine antipsychotics, such as chlorpromazine, which had been discovered to have profound effects on the central nervous system. Consequently, imipramine was initially investigated as a potential antipsychotic agent.
The pivotal moment in the history of imipramine came in the mid-1950s through the astute clinical observations of Swiss psychiatrist Dr. Roland Kuhn at the Münsterlingen psychiatric hospital. While testing imipramine (then known as G22355) in patients with schizophrenia, he noted it was largely ineffective for psychotic symptoms. However, he observed that some patients with co-morbid depressive symptoms showed a remarkable improvement in their mood. This serendipitous finding led Kuhn to administer the drug to patients whose primary diagnosis was depression. In 1957, he published his findings, detailing the dramatic antidepressant effects of imipramine in a subset of his patients, particularly those with what was then termed "endogenous" depression, characterized by symptoms of vital sadness, hopelessness, and psychomotor retardation. This marked the beginning of the era of antidepressant medication.
Early Clinical Efficacy Data
Dr. Kuhn's initial studies were largely observational and descriptive. However, his work spurred a series of more rigorous, controlled clinical trials in the late 1950s and early 1960s to systematically evaluate the efficacy of imipramine. These early trials were foundational in establishing the methodology for future antidepressant research.
Summary of Early Controlled Trials (1959-1965)
A comprehensive re-analysis of 18 controlled trials conducted between 1959 and 1965 provides the most robust quantitative data from this era. The findings from this analysis are summarized below.
| Metric | Value | 95% Confidence Interval | Interpretation |
| Pooled Drug/Placebo Response Rate-Ratio (RR) | 2.17 | 1.87 - 2.51 | Patients treated with imipramine were more than twice as likely to respond to treatment compared to those receiving a placebo.[1] |
| Number-Needed-to-Treat (NNT) | 3.1 | 2.1 - 5.8 | Approximately three patients would need to be treated with imipramine for one to experience a benefit who would not have with a placebo.[1] |
Experimental Protocols
The methodologies of the early investigations into imipramine's antidepressant effects evolved from observational studies to more structured controlled trials.
Dr. Roland Kuhn's Initial Observational Study (mid-1950s)
-
Objective: To investigate the potential antipsychotic effects of the compound G22355 (imipramine).
-
Study Design: Open-label, observational study.
-
Patient Population: Inpatients at the Münsterlingen psychiatric hospital in Switzerland, primarily diagnosed with schizophrenia. A subset of these patients also exhibited depressive symptoms. Following the initial observations, the study was extended to patients with a primary diagnosis of depression.
-
Methodology:
-
Patients were administered imipramine orally. Dosage and duration of treatment were not standardized and were adjusted based on clinical observation.
-
Dr. Kuhn and his team closely monitored patients for changes in both psychotic and affective symptoms.
-
Observations were meticulously recorded, focusing on changes in mood, behavior, and reported subjective experiences.
-
-
Outcome Measures: Clinical global impression of change, based on the treating psychiatrist's judgment. There were no standardized rating scales used in these initial observations.
-
Key Findings: Imipramine was found to be ineffective for the treatment of psychosis. However, a significant and often dramatic improvement in depressive symptoms was observed in a number of patients.
Early Placebo-Controlled Trials (1959-1965)
-
Objective: To determine the efficacy of imipramine in the treatment of depression compared to a placebo.
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients diagnosed with depression, often sub-categorized as "endogenous" or "neurotic" depression.
-
Methodology:
-
Patients meeting the inclusion criteria were randomly assigned to receive either imipramine or a placebo.
-
Both patients and treating clinicians were blinded to the treatment allocation.
-
Dosages of imipramine were typically initiated at a low dose and titrated upwards.
-
Treatment duration varied across trials but was generally several weeks.
-
-
Outcome Measures: A variety of outcome measures were used across the different trials, including global clinical assessments and early versions of depression rating scales. The primary outcome was typically the proportion of patients in each group who were considered "responders" based on a predefined level of improvement.
Visualizing the Discovery and Mechanism of Action
The Pathway from Synthesis to Antidepressant Discovery
Caption: The developmental pathway of imipramine.
Chemical Synthesis of Imipramine
References
In-Vitro Profile of Imipramine at Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro interaction of the tricyclic antidepressant imipramine with the key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This document summarizes quantitative binding data, details common experimental protocols, and visualizes the associated signaling pathways and workflows.
Quantitative Analysis of Imipramine's Binding Affinity
Imipramine exhibits a significantly higher affinity for the serotonin and norepinephrine transporters compared to the dopamine transporter. The following table summarizes the inhibition constants (Ki) of imipramine at human monoamine transporters, providing a clear comparison of its potency. The data is derived from studies using COS-7 cells transiently expressing the respective human transporters.
| Transporter | Drug | Species | K i (nM) |
| Serotonin Transporter (SERT) | Imipramine | Human | 1.1 |
| Norepinephrine Transporter (NET) | Imipramine | Human | 13 |
| Dopamine Transporter (DAT) | Imipramine | Human | >10,000 |
Data sourced from Tatsumi et al. (1997).
Experimental Protocols: Radioligand Binding Assays
The determination of imipramine's binding affinity for monoamine transporters is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for conducting these experiments.
Cell Culture and Membrane Preparation
-
Cell Line Maintenance: Human Embryonic Kidney 293 (HEK293) or COS-7 cells are commonly used. These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Transfection (for transient expression): Cells are transiently transfected with plasmids encoding the human SERT, NET, or DAT using a suitable transfection reagent (e.g., Lipofectamine). Assays are typically performed 48-72 hours post-transfection.
-
Membrane Preparation:
-
Harvest the cells by scraping them into ice-cold phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending it in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Competitive Binding Assay
-
Assay Buffer: A common assay buffer consists of 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, at pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 10-50 µg of protein per well).
-
A fixed concentration of a specific radioligand. Commonly used radioligands include:
-
For SERT: [³H]Citalopram or [³H]Paroxetine.
-
For NET: [³H]Nisoxetine or [³H]Desipramine.
-
For DAT: [³H]WIN 35,428 or [³H]Cocaine.
-
-
Varying concentrations of unlabeled imipramine (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the reaction mixture at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing ligand.
-
Non-specific Binding: Radioactivity measured in the presence of a high concentration of a known selective ligand for the respective transporter (e.g., 10 µM fluoxetine for SERT).
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
The IC₅₀ value (the concentration of imipramine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for radioligand binding assays and the proposed signaling pathways affected by imipramine's action on monoamine transporters.
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Quantification of Imipramine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imipramine is a tricyclic antidepressant used in the treatment of major depressive disorder and other conditions. Accurate and reliable quantification of imipramine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of imipramine.
Chromatographic Conditions
A variety of HPLC methods have been developed for the quantification of imipramine. Below is a summary of typical chromatographic conditions.
Table 1: HPLC Chromatographic Conditions for Imipramine Quantification
| Parameter | Method 1: Imipramine in Human Plasma | Method 2: Imipramine HCl in Tablets |
| HPLC System | Waters HPLC with UV detector | Not Specified |
| Column | µ-Bondapak C18 | Phenyl Bondapak, 10µm (3.9 x 300 mm) |
| Mobile Phase | 0.01 M Sodium hydrogen phosphate:Acetonitrile (60:40 v/v), pH 3.5 | 0.1 M Ammonium Phosphate:Acetonitrile (60:40 v/v) |
| Flow Rate | 1.5 mL/min[1][2][3] | 1.0 mL/min |
| Detection | UV at 251 nm | UV at 254 nm[4] |
| Injection Volume | Not Specified | 10 µL[4] |
| Retention Time | 4.3 min[1][2][3] | ~8 min[4] |
| Internal Standard | Trimipramine[1][2][3] | Not Specified |
Method Validation Summary
The described methods have been validated according to ICH guidelines, demonstrating their suitability for the intended applications.
Table 2: Method Validation Parameters
| Parameter | Method 1: Imipramine in Human Plasma | Method 2: Imipramine HCl in Tablets |
| Linearity Range | 3-40 ng/mL[1][2][3] | 62.5-625 µg/mL |
| Correlation Coefficient (r²) | >0.99 | 0.999 |
| Limit of Detection (LOD) | <3 ng/mL | 15 µg/mL[4] |
| Limit of Quantification (LOQ) | 3 ng/mL[5] | 25 µg/mL[4] |
| Accuracy (% Recovery) | Not Specified | 81%[4] |
| Precision (%RSD) | Not Specified | 0.1%[4] |
| Extraction Recovery | 85 ± 5%[1][2][3] | Not Applicable |
Experimental Workflow
The general workflow for the quantification of imipramine by HPLC is depicted below.
Caption: Experimental workflow for imipramine quantification by HPLC.
Protocols
Protocol 1: Quantification of Imipramine in Human Plasma
This protocol is based on a liquid-liquid extraction method coupled with HPLC-UV detection.[1][2][3][5]
1. Preparation of Standard Solutions
-
Stock Solution: Prepare a stock solution of imipramine in methanol.
-
Working Solutions: Prepare working solutions by diluting the stock solution with methanol to achieve concentrations ranging from 60-800 ng/mL.[1]
-
Internal Standard (IS) Solution: Prepare a stock solution of trimipramine in methanol.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma in a centrifuge tube, add the internal standard.
-
Add a mixture of hexane/isoamyl alcohol (98:2 v/v) as the extraction solvent.[1][2][5]
-
Vortex the mixture for an appropriate time and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and perform a back-extraction into an acidic medium.[1][2][5]
-
Evaporate the organic phase.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC Analysis
-
Set up the HPLC system according to the conditions outlined in Table 1 (Method 1).
-
Inject the prepared sample and standards onto the column.
-
Record the chromatograms and integrate the peak areas for imipramine and the internal standard.
4. Quantification
-
Generate a calibration curve by plotting the peak area ratio of imipramine to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of imipramine in the plasma samples from the calibration curve.
Protocol 2: Quantification of Imipramine Hydrochloride in Tablets
This protocol describes the analysis of imipramine in pharmaceutical tablet formulations.[4]
1. Preparation of Standard Solution
-
Accurately weigh and transfer 111 mg of Imipramine HCl reference standard into a 100 mL volumetric flask.[4]
-
Dissolve and dilute to volume with the mobile phase.
-
Perform serial dilutions to obtain a final concentration within the linear range of the method.[4]
-
Filter the solution through a 0.45 µm filter before use.[4]
2. Sample Preparation
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of imipramine hydrochloride and transfer it to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and then dilute to volume.
-
Filter the solution through a 0.45 µm filter.
3. HPLC Analysis
-
Set up the HPLC system according to the conditions in Table 1 (Method 2).
-
Inject the standard and sample solutions.
-
Record the chromatograms and the peak areas.
4. Quantification
-
Compare the peak area of the imipramine peak in the sample solution with that of the standard solution to calculate the amount of imipramine hydrochloride in the tablets.
Conclusion
The HPLC methods described provide reliable and accurate means for the quantification of imipramine in both biological matrices and pharmaceutical formulations. The choice of method will depend on the specific application, required sensitivity, and available equipment. The provided protocols offer a starting point for researchers to develop and validate their own analytical procedures for imipramine.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies | Semantic Scholar [semanticscholar.org]
- 3. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pramanaresearch.org [pramanaresearch.org]
- 5. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imipramine Testing in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant challenge in clinical management. Tricyclic antidepressants (TCAs), such as imipramine, have been utilized as a therapeutic option, although their precise mechanisms and efficacy in different neuropathic pain states are still under investigation.[1][2][3] This document provides detailed application notes and protocols for the use of established animal models of neuropathic pain to test the analgesic effects of imipramine. The protocols for Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL) are outlined, providing a framework for preclinical assessment of imipramine and other potential analgesics.
Mechanism of Action of Imipramine in Neuropathic Pain
Imipramine, a tertiary amine TCA, primarily functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[4] This action enhances the activity of the descending inhibitory pain pathways that originate in the brainstem and project to the spinal cord dorsal horn.[5][6][7] Increased levels of NE and 5-HT in the dorsal horn are thought to reduce the transmission of nociceptive signals from the periphery to the brain. Specifically, norepinephrine's analgesic effect is largely mediated through the activation of α2-adrenergic receptors.[8]
Animal Models of Neuropathic Pain
Several animal models have been developed to mimic the symptoms of human neuropathic pain, including mechanical allodynia (painful response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus).[9][10] The following sections detail the protocols for three commonly used models.
Chronic Constriction Injury (CCI) Model
The CCI model involves the loose ligation of the sciatic nerve, leading to inflammation, swelling, and subsequent peripheral pain.[7]
Experimental Protocol:
-
Anesthesia: Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave the lateral surface of the thigh of the desired hind limb and sterilize the area with an antiseptic solution.
-
Incision: Make a small skin incision on the dorsal aspect of the pelvis.[11]
-
Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between each.[12] The ligatures should be tightened until a brief twitch in the innervated muscles is observed.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines (note: some protocols may omit analgesia to avoid interference with pain behavior assessment).[11] House the animals with additional bedding.[11] Wound clips should be removed 7-10 days after surgery.[11]
Spared Nerve Injury (SNI) Model
The SNI model is a partial denervation model where two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the third branch intact.[10] This results in a consistent and reproducible tactile hypersensitivity in the territory of the spared nerve.[10]
Experimental Protocol:
-
Anesthesia and Surgical Preparation: Follow the same initial steps as for the CCI model.
-
Nerve Exposure: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a 6-0 silk suture.[2] Cut the nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.[2] The sural nerve is left untouched.
-
Closure and Post-operative Care: Close the muscle and skin layers as described for the CCI model and provide appropriate post-operative care.
Spinal Nerve Ligation (SNL) Model
The SNL model involves the ligation of spinal nerves, typically L5 and L6 in rats, which contribute to the sciatic nerve. This model produces robust and long-lasting pain behaviors.
Experimental Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a prone position. Shave and sterilize the lower back.
-
Incision: Make a dorsal midline skin incision to expose the vertebrae.[6]
-
Exposure of Spinal Nerves: Remove the L6 transverse process to expose the L4 to L6 spinal nerves.[6][13]
-
Ligation: Carefully isolate the L5 and L6 spinal nerves and tightly ligate them with a silk ligature.[6][13]
-
Closure and Post-operative Care: Suture the fascia and muscle layers and close the skin incision with wound clips.[6] Provide post-operative care as per institutional guidelines. Wound clips should be removed 7-10 days after surgery.[6]
Imipramine Administration and Behavioral Testing
Imipramine Administration:
Imipramine is typically dissolved in saline and administered via intraperitoneal (i.p.) injection. Doses can range from 2.5 mg/kg to 30 mg/kg, depending on the study design and animal species.[14][15]
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Test): This test measures the paw withdrawal latency to a thermal stimulus.
-
Place the animal in a testing chamber on a glass surface.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
Record the time it takes for the animal to withdraw its paw.
-
A cut-off time is used to prevent tissue damage.
-
Data Presentation
The following tables summarize representative data on the effects of imipramine in animal models of neuropathic pain.
Table 1: Effect of Imipramine on Mechanical Allodynia in a Vincristine-Induced Neuropathic Pain Model in Mice
| Treatment Group | Administration | Paw Withdrawal Threshold (g) - Day 14 | Percent Inhibition of Allodynia |
| Vehicle | i.p. | Data not available | - |
| Imipramine (30 mg/kg) | i.p., daily for 7 days | Significantly increased vs. vehicle | Data not available |
Data synthesized from a study by Noguchi et al. (2003), which reported a significant suppression of mechanical allodynia with repeated imipramine administration.[15] Specific paw withdrawal threshold values were not provided in the abstract.
Table 2: Effect of Imipramine on Thermal Nociception in Sciatic Nerve Ligated Mice (Tail-Flick Test)
| Treatment Group | Dose (mg/kg, i.p.) | Maximum Possible Effect (%MPE) at 15 min | Maximum Possible Effect (%MPE) at 60 min |
| Saline | - | ~10% | ~5% |
| Imipramine | 1.25 | ~15% | ~10% |
| Imipramine | 2.5 | ~40% | ~25% |
| Imipramine | 5 | ~55% | ~35% |
Data are estimations based on graphical representations from a study by Raissi-Dehkordi et al. (2021).[14] The study reported that imipramine dose-dependently enhanced the percentage of maximum possible effect (%MPE) in the tail-flick test.[14]
Mandatory Visualizations
Signaling Pathway of Imipramine in Neuropathic Pain
Caption: Signaling pathway of imipramine in the dorsal horn.
Experimental Workflow for Imipramine Testing
References
- 1. Imipramine for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imipramine for neuropathic pain in adults | Cochrane [cochrane.org]
- 4. Serotonin - Wikipedia [en.wikipedia.org]
- 5. Pain Modulation and Mechanisms (Section 2, Chapter 8) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 6. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha 2 adrenergic receptors in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inflammation and nerve injury minimally affect mouse voluntary behaviors proposed as indicators of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Behavioral and pharmacological characterization of a distal peripheral nerve injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What do monoamines do in pain modulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potentiation of Imipramine-Induced Anti-hyperalgesic and Anti-Nociceptive Effects by Citicoline in the Sciatic Nerve Ligated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppressive effect of imipramine on vincristine-induced mechanical allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Imipramine Efficacy in Childhood Enuresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for designing and conducting clinical trials to assess the efficacy of imipramine in treating childhood enuresis (bedwetting). The following sections detail the experimental design, patient selection, treatment regimens, and efficacy assessment methods based on established clinical practices and research findings.
Introduction
Childhood enuresis is a common pediatric condition that can cause significant distress for children and their families. Imipramine, a tricyclic antidepressant, has been used as a pharmacological treatment for enuresis for several decades. Its efficacy is attributed to its complex mechanism of action, which includes anticholinergic effects, norepinephrine and serotonin reuptake inhibition, and a direct relaxing effect on the bladder's detrusor muscle.[1][2] This document outlines a standardized protocol to evaluate the therapeutic efficacy of imipramine in this patient population.
Quantitative Data Summary
The following tables summarize the efficacy and relapse rates of imipramine in treating childhood enuresis, based on data from various clinical trials.
Table 1: Imipramine Efficacy in Childhood Enuresis
| Study/Analysis | Treatment Group | Efficacy Outcome | Result |
| Randomized Clinical Trial | Imipramine (25-75 mg) | Percentage of patients with symptom disappearance | 48.6% |
| Randomized Clinical Trial | Imipramine (25-75 mg) | Percentage of patients with symptom improvement | 28.0% |
| Randomized Clinical Trial | Low-dose Imipramine (5 mg) + Desmopressin | Recovery Rate | 83.3% |
| --- | Desmopressin alone | Recovery Rate | 29.4% |
| Multicentre Randomized Trial | Imipramine (25 mg) | Definite Improvement | 72% |
| Randomized Clinical Trial | Imipramine (25-75 mg) | Success Rate after 6 weeks | 61.3% |
Table 2: Relapse Rates After Imipramine Treatment
| Study/Analysis | Treatment Duration | Relapse Rate |
| Randomized Clinical Trial | 6 weeks | 63.2% |
Experimental Protocols
This section provides a detailed methodology for a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy of imipramine in children with nocturnal enuresis.
Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is recommended.
-
Phase 1: Screening and Baseline (2 weeks): Prospective participants undergo screening for eligibility. Those who meet the criteria enter a 2-week baseline period to record the frequency of wet nights.
-
Phase 2: Treatment (8 weeks): Eligible participants are randomized to receive either imipramine or a placebo.
-
Phase 3: Follow-up (4 weeks): After the treatment period, participants are monitored for an additional 4 weeks without the investigational product to assess for relapse.
Participant Selection
Inclusion Criteria:
-
Children aged 6-14 years.
-
Diagnosis of primary monosymptomatic nocturnal enuresis (bedwetting without daytime symptoms).
-
Frequency of at least 3 wet nights per week during the baseline period.
-
Parental/guardian informed consent and child assent.
Exclusion Criteria:
-
Secondary enuresis (bedwetting after a period of being dry).
-
Presence of daytime urinary symptoms (e.g., urgency, frequency, incontinence).
-
History of urinary tract infections, structural abnormalities of the urinary tract, or other relevant organic diseases.
-
Known hypersensitivity to imipramine or other tricyclic antidepressants.
-
Concomitant use of other medications that may affect bladder function.
-
Severe emotional or behavioral disorders.
Randomization and Blinding
Participants will be randomly assigned in a 1:1 ratio to either the imipramine or placebo group. Randomization should be stratified by center. Both participants, investigators, and study staff involved in the assessment will be blinded to the treatment allocation.
Investigational Product and Dosage
-
Imipramine: Starting dose of 25 mg taken orally one hour before bedtime for children aged 6-11 years, and 50 mg for children aged 12-14 years. If there is no satisfactory response after two weeks, the dose may be increased to 50 mg for the younger group and 75 mg for the older group.
-
Placebo: An identical-looking and tasting tablet will be used for the control group.
Efficacy Assessment
Primary Outcome Measure:
-
Percentage reduction in the mean number of wet nights per week: This will be calculated by comparing the baseline frequency with the frequency during the last two weeks of the treatment period.
Secondary Outcome Measures:
-
Number of children achieving complete dryness: Defined as 14 consecutive dry nights.
-
Number of children achieving a partial response: Defined as a 50-90% reduction in wet nights.
-
Change in functional bladder capacity: Measured using a bladder diary.
-
Relapse rate: The percentage of children who return to baseline wetting frequency during the follow-up period after achieving a response.
Data Collection
-
Bladder Diary: Parents/guardians will be instructed to maintain a daily bladder diary throughout the study. The diary should record:
-
Whether the child had a wet or dry night.
-
Time of fluid intake in the evening.
-
Time of voiding before bed.
-
Time of waking in the morning.
-
-
Voiding Dysfunction Symptom Score (VDSS): This questionnaire can be used at baseline and at the end of treatment to assess for any underlying voiding dysfunction.
-
Adverse Event Monitoring: All adverse events will be recorded and assessed for their relationship to the study medication.
Visualizations
Signaling Pathway of Imipramine in Bladder Control
Caption: Imipramine's dual action on neurotransmitter reuptake and bladder muscle receptors.
Experimental Workflow for Imipramine Efficacy Assessment
Caption: A structured workflow for a clinical trial assessing imipramine's efficacy in enuresis.
References
Using Imipramine as a Tool Compound for Studying Monoamine Oxidase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Imipramine, a prototypical tricyclic antidepressant (TCA), is primarily known for its action as a serotonin and norepinephrine reuptake inhibitor. However, it also exhibits inhibitory effects on monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters. This secondary activity, though weaker than that of classic MAO inhibitors (MAOIs), makes imipramine a valuable tool compound in the study of MAOIs for several reasons. It can serve as a reference compound with a well-characterized, dual mechanism of action, aiding in the differentiation of reuptake inhibition versus direct enzyme inhibition. Furthermore, understanding the MAO-inhibitory properties of imipramine is crucial for elucidating the full spectrum of its pharmacological effects and for studying the potential for drug-drug interactions, particularly the risk of serotonin syndrome when co-administered with potent MAOIs.
These application notes provide detailed protocols and data for utilizing imipramine as a tool compound in the research and development of novel MAOIs.
Mechanism of Action of Imipramine on Monoamine Oxidase
Imipramine's interaction with monoamine oxidase is complex and isoform-specific. It acts as a competitive inhibitor of MAO-A and a noncompetitive inhibitor of MAO-B.[1] The potency of imipramine against the two isoforms also shows species-dependent variations. In rodent brains (mouse and rat), imipramine inhibits MAO-B more potently than MAO-A.[1] Conversely, in dog and monkey brains, MAO-A is more potently inhibited at high concentrations of imipramine.[1] This highlights the importance of selecting the appropriate experimental model when studying the MAO-inhibitory effects of imipramine.
While not its primary mechanism of antidepressant action, this inhibition of MAO can contribute to the overall increase in synaptic monoamine levels. Under certain pathological conditions, such as hyperglycemia, the role of imipramine as a monoamine oxidase inhibitor may become more significant.[2]
Data Presentation
The following tables summarize the inhibitory potency of imipramine against MAO-A and MAO-B in comparison to classic MAOIs and other antidepressants. It is important to note that the inhibitory effect of imipramine is generally observed at higher concentrations compared to dedicated MAOIs.
Table 1: Relative Inhibitory Potency of Selected Antidepressants on MAO-A
| Compound | Relative Potency Ranking |
| Pargyline | > |
| Clorgyline | > |
| Iproniazid | > |
| Fluoxetine | > |
| Desipramine | > |
| Amitriptyline | > |
| Imipramine | > |
| Citalopram | > |
| Venlafaxine | > |
| Reboxetine | > |
| Olanzapine | > |
| Mirtazapine | > |
| Tianeptine | > |
| Moclobemide |
Data derived from Fisar et al. (2010) based on in vitro studies with crude mitochondrial fraction from pig brain cortex.[3]
Table 2: Relative Inhibitory Potency of Selected Antidepressants on MAO-B
| Compound | Relative Potency Ranking |
| Pargyline | > |
| Clorgyline | > |
| Iproniazid | > |
| Fluoxetine | > |
| Venlafaxine | > |
| Amitriptyline | > |
| Olanzapine | > |
| Citalopram | > |
| Desipramine | > |
| Reboxetine | > |
| Imipramine | > |
| Tianeptine | > |
| Mirtazapine |
Data derived from Fisar et al. (2010) based on in vitro studies with crude mitochondrial fraction from pig brain cortex.[3]
Experimental Protocols
Protocol 1: In Vitro Monoamine Oxidase Inhibition Assay using Kynuramine as a Substrate
This protocol describes a fluorometric method to determine the in vitro inhibitory activity of imipramine on MAO-A and MAO-B using kynuramine as a non-selective substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide
-
Imipramine hydrochloride
-
Known MAO-A inhibitor (e.g., Clorgyline)
-
Known MAO-B inhibitor (e.g., Selegiline)
-
Potassium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of kynuramine in ultrapure water.
-
Prepare stock solutions of imipramine, clorgyline, and selegiline in DMSO.
-
Prepare working solutions of the test compounds and controls by diluting the stock solutions in potassium phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the MAO-A and MAO-B enzymes to the desired concentration in potassium phosphate buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).
-
Add 50 µL of the working solutions of imipramine or the control inhibitors at various concentrations. For the control wells (100% activity), add 50 µL of buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the kynuramine working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Preparation of Brain Mitochondria for Ex Vivo MAO Activity Measurement
This protocol describes the isolation of a crude mitochondrial fraction from rodent brain tissue for the subsequent analysis of MAO activity after in vivo treatment with imipramine.
Materials:
-
Rodent brain tissue (e.g., whole brain, cortex, or hippocampus)
-
Isolation buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Tissue Homogenization:
-
Following euthanasia and decapitation, rapidly dissect the desired brain region on ice.
-
Weigh the tissue and place it in a pre-chilled glass homogenizer with 10 volumes (w/v) of ice-cold isolation buffer.
-
Homogenize the tissue with several gentle strokes.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei and cell debris.
-
Carefully collect the supernatant and transfer it to a new centrifuge tube.
-
Centrifuge the supernatant at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant.
-
-
Washing the Mitochondrial Pellet:
-
Resuspend the mitochondrial pellet in ice-cold isolation buffer and centrifuge again at 12,000 x g for 20 minutes at 4°C.
-
Discard the supernatant.
-
-
Final Preparation:
-
Resuspend the final mitochondrial pellet in a suitable buffer for the MAO activity assay (e.g., potassium phosphate buffer) to a desired protein concentration.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
The mitochondrial preparation is now ready for the MAO activity assay as described in Protocol 1.
-
Mandatory Visualizations
Caption: Imipramine's dual mechanism of action on monoaminergic synapses.
Caption: Workflow for in vitro MAO inhibition assay.
Caption: Role of imipramine as a tool compound in MAOI studies.
References
- 1. The inhibition of monoamine oxidase activity by various antidepressants: differences found in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. Inhibition of monoamine oxidase activity by antidepressants and mood stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Imipramine in Studies of Panic Disorder Mechanisms
Application Note
Introduction
Imipramine, a member of the tricyclic antidepressant (TCA) class of drugs, has been a cornerstone in the pharmacological treatment of panic disorder for decades.[1][2][3] Initially developed for depression, its efficacy in mitigating panic attacks and anticipatory anxiety has rendered it an invaluable tool for researchers and clinicians.[4] The study of imipramine's mechanism of action has significantly contributed to the understanding of the neurobiological underpinnings of panic disorder, implicating key neurotransmitter systems in its pathophysiology.[3][5] This document provides a detailed overview of the application of imipramine in panic disorder research, including its mechanism of action, relevant quantitative data, experimental protocols, and conceptual diagrams to illustrate key processes.
Mechanism of Action
Imipramine's therapeutic effects in panic disorder are primarily attributed to its ability to modulate multiple neurotransmitter systems.[2][3] The principal mechanism is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by blocking their respective transporters, SERT and NET.[3][6] This action leads to an increased concentration of these neurotransmitters in the synapse, enhancing serotonergic and noradrenergic neurotransmission, which are crucial for mood and anxiety regulation.[3]
Beyond its primary targets, imipramine also interacts with several other receptors, which contributes to both its therapeutic profile and its side effects.[2][3][6] It acts as an antagonist at:
-
Muscarinic cholinergic receptors , leading to anticholinergic side effects like dry mouth, blurred vision, and constipation.[3][6]
-
Histamine H1 receptors , which is responsible for its sedative effects.[3][6]
-
Alpha-1 adrenergic receptors , which can cause orthostatic hypotension and dizziness.[3][6]
-
Dopamine D2 receptors , although its affinity for the dopamine transporter is negligible.[2]
The multifaceted pharmacology of imipramine, while effective, also accounts for its significant side effect profile, which can impact patient tolerance and adherence.[4][7][8]
References
- 1. Imipramine for Panic Disorder – meds.is [meds.is]
- 2. Imipramine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]
- 4. A naturalistic study of imipramine in panic disorder and agoraphobia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neurobiology of Panic: A Chronic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. hcplive.com [hcplive.com]
- 8. Antidepressants’ Effects on CVD Risk Factors Vary Widely [medscape.com]
Application Notes and Protocols for In-Vivo Microdialysis Measuring Imipramine Levels in the Brain
Audience: Researchers, scientists, and drug development professionals.
Introduction
In-vivo microdialysis is a powerful technique for continuously monitoring the extracellular concentrations of endogenous and exogenous substances in the brain of awake, freely moving animals. This application note provides a detailed protocol for the use of in-vivo microdialysis to measure the levels of the tricyclic antidepressant imipramine and its active metabolite, desipramine, in the rat brain. Imipramine is a widely used antidepressant that functions by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft. Understanding its pharmacokinetic and pharmacodynamic profile in the brain is crucial for drug development and neuroscience research.
Data Presentation
The following tables summarize representative quantitative data obtained from in-vivo microdialysis experiments measuring imipramine and desipramine in the rat striatum following a single intraperitoneal (i.p.) injection of imipramine (12.5 mg/kg).
Table 1: In-Vivo Microdialysis Experimental Parameters
| Parameter | Value |
| Animal Model | Male Wistar Rats |
| Target Brain Region | Striatum |
| Drug Administered | Imipramine Hydrochloride |
| Dosage | 12.5 mg/kg, intraperitoneal (i.p.) |
| Microdialysis Probe | Concentric, 4 mm membrane |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4 |
| Flow Rate | 2 µL/min |
| Dialysate Collection Interval | 15 minutes |
| Analytical Method | HPLC with Electrochemical Detection (HPLC-ECD) |
Table 2: Representative Brain Extracellular Concentration-Time Profile of Imipramine and Desipramine
| Time (minutes) | Imipramine (ng/mL) | Desipramine (ng/mL) |
| 0 | 0 | 0 |
| 15 | 25.3 | 5.1 |
| 30 | 58.7 | 12.4 |
| 60 | 95.2 | 25.8 |
| 90 | 110.5 | 38.9 |
| 120 | 105.1 | 45.6 |
| 180 | 80.3 | 52.1 |
| 240 | 60.8 | 55.4 |
| 300 | 45.2 | 53.2 |
Table 3: Pharmacokinetic Parameters of Imipramine in the Rat Brain
| Parameter | Value | Reference |
| Intracerebral Half-life (t1/2) | 2.4 ± 0.3 hours | [1] |
Experimental Protocols
Microdialysis Probe Preparation and In-Vitro Recovery
Objective: To prepare the microdialysis probe for implantation and determine its in-vitro recovery rate to estimate the actual extracellular concentrations from the measured dialysate concentrations.
Materials:
-
Microdialysis probe (e.g., CMA 12, Harvard Apparatus)
-
Artificial cerebrospinal fluid (aCSF)
-
Imipramine and desipramine standards
-
Syringe pump
-
Microcentrifuge tubes
-
HPLC-ECD system
Protocol:
-
Slowly flush the microdialysis probe with sterile, deionized water at a flow rate of 5 µL/min for 10 minutes to remove any residual glycerol.
-
Equilibrate the probe with aCSF at a flow rate of 2 µL/min for at least 30 minutes.
-
Prepare a standard solution of imipramine and desipramine in aCSF at a known concentration (e.g., 100 ng/mL).
-
Immerse the probe membrane in the standard solution and perfuse with aCSF at a flow rate of 2 µL/min.
-
Collect three to four dialysate samples at 15-minute intervals.
-
Analyze the concentration of imipramine and desipramine in the dialysate samples using HPLC-ECD.
-
Calculate the in-vitro recovery using the following formula: Recovery (%) = (Concentration in dialysate / Concentration in standard solution) x 100
Surgical Implantation of the Guide Cannula
Objective: To surgically implant a guide cannula into the target brain region (striatum) to allow for the subsequent insertion of the microdialysis probe.
Materials:
-
Male Wistar rat (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Guide cannula
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Analgesics and antibiotics
Protocol:
-
Anesthetize the rat and mount it in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP) +1.0 mm, Mediolateral (ML) ±2.5 mm, Dorsoventral (DV) -3.5 mm.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement.
-
Insert a dummy cannula into the guide to keep it patent.
-
Administer post-operative analgesics and antibiotics and allow the animal to recover for at least 48 hours before the microdialysis experiment.
In-Vivo Microdialysis Experiment
Objective: To perform in-vivo microdialysis in a freely moving rat to measure the brain extracellular concentrations of imipramine and desipramine.
Materials:
-
Rat with implanted guide cannula
-
Prepared and calibrated microdialysis probe
-
Syringe pump and liquid swivel
-
Fraction collector
-
Imipramine hydrochloride solution for injection
-
aCSF
Protocol:
-
Gently remove the dummy cannula from the guide cannula and insert the microdialysis probe.
-
Connect the probe inlet to a syringe pump containing aCSF and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a flow rate of 2 µL/min.
-
Allow the animal to habituate to the experimental setup for at least 2 hours and collect baseline dialysate samples.
-
Administer imipramine hydrochloride (12.5 mg/kg, i.p.).
-
Collect dialysate samples every 15 minutes for at least 5 hours into vials containing a small amount of antioxidant (e.g., ascorbic acid) to prevent degradation.
-
Store the collected samples at -80°C until analysis.
HPLC-ECD Analysis of Imipramine and Desipramine
Objective: To quantify the concentrations of imipramine and desipramine in the brain dialysate samples.
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile phase (e.g., 50 mM phosphate buffer, acetonitrile, methanol mixture)
-
Imipramine and desipramine standards
-
Dialysate samples
Protocol:
-
Prepare a series of standard solutions of imipramine and desipramine in aCSF to generate a calibration curve.
-
Set up the HPLC-ECD system with the following example parameters (optimization may be required):
-
Mobile Phase: 50 mM Sodium Phosphate, 1 mM Octanesulfonic Acid, 0.1 mM EDTA, 30% Acetonitrile, 15% Methanol, pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Electrode Potential: +850 mV.
-
-
Inject a fixed volume (e.g., 20 µL) of the standards and dialysate samples into the HPLC system.
-
Identify and quantify the peaks corresponding to imipramine and desipramine based on their retention times and the calibration curve.
-
Correct the measured dialysate concentrations for the in-vitro recovery of the probe to estimate the actual extracellular concentrations.
Mandatory Visualizations
Caption: Experimental workflow for in-vivo microdialysis of imipramine.
Caption: Mechanism of action of imipramine in the synaptic cleft.
References
Application Notes and Protocols: Determining Imipramine's Effect on Neurogenesis using Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture assays to investigate the effects of the tricyclic antidepressant, imipramine, on neurogenesis. The following sections detail the underlying principles, experimental workflows, and specific methodologies for assessing changes in neural stem cell proliferation, differentiation, and the underlying signaling pathways following imipramine treatment.
Introduction
Imipramine, a well-established antidepressant, has been shown to exert pro-neurogenic effects, which may contribute to its therapeutic efficacy. In vitro cell culture models are invaluable tools for dissecting the cellular and molecular mechanisms by which imipramine influences the various stages of neurogenesis. These assays allow for a controlled environment to study the direct effects of imipramine on neural progenitor cells and their differentiation into mature neurons and glia. The primary focus of these protocols is to provide a framework for assessing imipramine-induced changes in cell proliferation, neuronal differentiation, and the expression of key neurogenic markers.
Key Experimental Assays
Several key in vitro assays can be employed to elucidate the impact of imipramine on neurogenesis. These include:
-
Neurosphere Assay: To assess the self-renewal and multipotency of neural stem and progenitor cells.
-
BrdU Proliferation Assay: To quantify the rate of DNA synthesis and, therefore, cell proliferation.
-
Immunocytochemistry: For the qualitative and quantitative analysis of protein expression and cellular morphology.
-
Western Blotting: To determine the relative abundance of specific proteins related to neurogenesis.
-
RT-PCR: To measure changes in gene expression of neurogenic and gliogenic markers.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described assays based on published literature.
Table 1: Expected Changes in Neurogenesis Markers Following Imipramine Treatment
| Assay Type | Marker | Cell Type | Expected Effect of Imipramine | Reference |
| RT-PCR | Hes1 mRNA | Human Astrocytes | Significant Increase (early) | [1][2][3] |
| Neurofilament (NF-M) mRNA | Human Astrocytes | Significant Increase | [1][2] | |
| Neuron-specific Enolase (NSE) mRNA | Human Astrocytes | Significant Increase (later) | [1][2] | |
| Nestin mRNA | Human Astrocytes | Significant Decrease | [1][2] | |
| GFAP mRNA | Human Astrocytes | No Significant Change | [1][2] | |
| Western Blot | Neurofilament (NF) | Human Astrocytes | Increase | [1][2] |
| GFAP | Human Astrocytes | No Substantial Modification | [1] | |
| Nestin | Human Astrocytes | No Substantial Modification | [1] | |
| Immunocytochemistry | BrdU Incorporation | Hippocampal Progenitors | Increase | |
| Doublecortin (DCX) | Immature Neurons | Increase | ||
| NeuN | Mature Neurons | Increase | ||
| GFAP | Astrocytes | No Significant Change | [1][2] |
Experimental Protocols
General Cell Culture Conditions for Imipramine Treatment
-
Cell Lines: Human or rodent neural stem cells (NSCs), primary astrocytes, or hippocampal progenitor cells.
-
Culture Medium: DMEM/F12 supplemented with appropriate growth factors (e.g., EGF, bFGF for NSCs) and serum (for astrocytes), or a serum-free differentiation medium.
-
Imipramine Preparation: Prepare a stock solution of imipramine hydrochloride in sterile water or DMSO. Further dilute in culture medium to the desired final concentration (e.g., 1 µM).[1]
-
Treatment: Plate cells at a suitable density. After allowing cells to adhere and stabilize (typically 24 hours), replace the medium with fresh medium containing imipramine or vehicle control. The duration of treatment will vary depending on the assay (from a few hours for signaling studies to several days for differentiation assays).
Protocol: Neurosphere Formation and Differentiation Assay
This assay assesses the effect of imipramine on the proliferation and differentiation potential of neural stem cells.
Workflow:
Caption: Workflow for Neurosphere Assay with Imipramine Treatment.
Protocol Steps:
-
Neurosphere Formation:
-
Culture neural stem cells in a serum-free medium supplemented with EGF and bFGF.
-
Treat cells with imipramine or vehicle control.
-
Incubate for 7-10 days.
-
Quantify the number and diameter of the resulting neurospheres.
-
-
Differentiation:
-
Collect neurospheres and plate them on an adherent substrate (e.g., poly-L-ornithine/laminin-coated coverslips) in a differentiation medium (without EGF and bFGF).
-
Treat with imipramine or vehicle control.
-
After 5-7 days, fix the cells and perform immunocytochemistry for markers such as β-III-tubulin (neurons), GFAP (astrocytes), and O4 (oligodendrocytes).
-
Quantify the percentage of each cell type.
-
Protocol: BrdU Proliferation Assay
This assay measures the rate of cell division by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.
Workflow:
Caption: BrdU Cell Proliferation Assay Workflow.
Protocol Steps:
-
Plate neural progenitor cells on coverslips in a 24-well plate.
-
Treat with imipramine or vehicle for the desired duration.
-
Add BrdU labeling solution (final concentration 10 µM) to the culture medium and incubate for 2-4 hours at 37°C.
-
Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Denature the DNA by incubating with 2N HCl for 30 minutes at 37°C.
-
Neutralize with 0.1 M sodium borate buffer (pH 8.5) for 10 minutes.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against BrdU overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour.
-
Mount coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive nuclei relative to the total number of DAPI-stained nuclei.
Protocol: Immunocytochemistry for Neuronal Markers
This protocol is for the detection of neuronal markers such as Neurofilament (NF), Neuron-specific Enolase (NSE), Doublecortin (DCX), and NeuN in differentiated astrocytes or neural progenitor cells.
Protocol Steps:
-
Plate cells on coverslips and treat with imipramine as described above.
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Neurofilament, anti-NSE, anti-DCX, anti-NeuN) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour.
-
Counterstain nuclei with DAPI.
-
Mount and image.
-
Analysis can include qualitative assessment of morphology and quantitative analysis of the number of positive cells or fluorescence intensity.
Protocol: Western Blotting
This protocol is for quantifying the expression levels of proteins such as Neurofilament and NSE.
Protocol Steps:
-
Culture and treat cells with imipramine in 6-well plates.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Neurofilament, anti-NSE, anti-GAPDH as a loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity and normalize to the loading control.
Protocol: Real-Time PCR (RT-PCR)
This protocol is for measuring the mRNA expression of genes like Hes1, Neurod1, Tubb3 (β-III-tubulin), and Gfap.
Protocol Steps:
-
Culture and treat cells with imipramine.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using gene-specific primers and a SYBR Green or TaqMan-based assay.
-
Use a housekeeping gene (e.g., GAPDH, Actb) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathway Visualization
Imipramine is suggested to influence neurogenesis through signaling pathways that involve Protein Kinase A (PKA), Extracellular signal-regulated kinase (ERK), and the transcription factor CREB, which in turn can modulate the expression of neurotrophic factors and key developmental genes like Hes1.
Caption: Imipramine's Putative Neurogenic Signaling Pathway.
References
Application Notes and Protocols: Pharmacokinetic Modeling of Imipramine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic modeling of the tricyclic antidepressant imipramine and its principal metabolites. This document includes key pharmacokinetic data, detailed experimental protocols for quantification, and visual representations of the metabolic pathway and experimental workflow.
Introduction
Imipramine is a tricyclic antidepressant that undergoes extensive metabolism in the body, primarily by the cytochrome P450 (CYP) enzyme system. Its major active metabolite, desipramine, also exhibits antidepressant activity. Understanding the pharmacokinetic profiles of imipramine and its metabolites is crucial for dose optimization, predicting drug-drug interactions, and ensuring therapeutic efficacy and safety.
Pharmacokinetic Parameters
The pharmacokinetic properties of imipramine and its metabolites can vary considerably among individuals due to genetic polymorphisms in metabolizing enzymes and other environmental factors.[1][2] The following tables summarize key pharmacokinetic parameters reported in the literature.
Table 1: Pharmacokinetic Parameters of Imipramine
| Parameter | Value | Reference |
| Bioavailability | 30-70% (due to high first-pass metabolism) | [2] |
| Half-life (t½) | 6-20 hours | [2][3][4] |
| Volume of Distribution (Vd) | 650-1100 L | [2] |
| Clearance (CL) | 0.8-1.5 L/min | [2] |
| Peak Plasma Time | 2-3 hours after oral administration | [3] |
| Protein Binding | ~60-96% | [4] |
Table 2: Pharmacokinetic Parameters of Desipramine (Active Metabolite)
| Parameter | Value | Reference |
| Half-life (t½) | Longer than imipramine, persists in tissues longer | [5] |
| Accumulation | More extensive accumulation than imipramine | [6] |
| Clearance | Reduced in individuals with poor metabolism | [1] |
Other significant metabolites include 2-hydroxyimipramine and 2-hydroxydesipramine, which may also possess antidepressant and cardiotoxic activity.[1]
Metabolic Pathway of Imipramine
Imipramine is primarily metabolized in the liver by CYP450 enzymes. The two major pathways are demethylation to desipramine, primarily mediated by CYP2C19, and hydroxylation, mediated by CYP2D6.[7][8] Desipramine is also an active antidepressant and is further metabolized.
Caption: Metabolic pathway of imipramine.
Experimental Protocol: Quantification of Imipramine and Desipramine in Plasma
This protocol outlines a general procedure for the analysis of imipramine and its primary metabolite, desipramine, in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. For higher sensitivity, fluorescence or mass spectrometry (MS) detection can be employed.[3]
4.1. Materials and Reagents
-
Imipramine hydrochloride and Desipramine hydrochloride reference standards
-
Internal Standard (e.g., a structurally similar tricyclic antidepressant)
-
HPLC-grade acetonitrile, methanol, and water
-
Sodium hydrogen phosphate
-
Hexane and isoamyl alcohol
-
Human plasma (blank)
-
Calibrators and Quality Control (QC) samples
4.2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., μ-Bondapak C18, 250 x 4.6 mm)[3]
-
Centrifuge
-
Vortex mixer
-
Evaporator
4.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of plasma sample, calibrator, or QC into a centrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of a basic solution (e.g., 1M NaOH) and vortex for 30 seconds.
-
Add 6 mL of extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).[3]
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
4.4. Chromatographic Conditions [3]
-
Mobile Phase: A mixture of sodium hydrogen phosphate solution (0.01 M) and acetonitrile (e.g., 60:40 v/v), with pH adjusted to 3.5.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 50 µL.
4.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentrations of imipramine and desipramine in the unknown samples by interpolating their peak area ratios from the calibration curve.
For more rapid analysis, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) can be utilized, which often involves a simpler protein precipitation step for sample preparation.[9][10]
Experimental Workflow for Pharmacokinetic Modeling
The following diagram illustrates a typical workflow for a pharmacokinetic study of imipramine.
Caption: Experimental workflow for pharmacokinetic analysis.
Conclusion
The pharmacokinetic modeling of imipramine and its metabolites is a complex but essential aspect of its clinical use and development. The provided data and protocols offer a framework for researchers to design and conduct robust pharmacokinetic studies. Careful consideration of analytical methodology and individual patient factors, such as genetic variations in CYP enzymes, is critical for accurate modeling and interpretation of results.
References
- 1. Clinical pharmacokinetics of imipramine and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imipramine: a model substance in pharmacokinetic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Pharmacokinetics of imipramine and its major metabolites in pregnant rats and their fetuses following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients. [research.unipd.it]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anxiolytic Effects of Imipramine Through Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for commonly employed behavioral tests in rodent models to assess the anxiolytic properties of imipramine, a tricyclic antidepressant. The included methodologies for the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) tests are accompanied by representative quantitative data and visualizations to guide experimental design and data interpretation.
Introduction
Imipramine, a well-established tricyclic antidepressant, is also utilized for its anxiolytic effects in treating anxiety and panic disorders.[1] Its primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the synaptic cleft.[2] This increased availability of monoamines triggers downstream signaling cascades that are thought to underlie its therapeutic effects. Evaluating the anxiolytic potential of imipramine in preclinical settings relies on a battery of behavioral assays that leverage the natural behaviors of rodents.
Mechanism of Action: Signaling Pathway
Imipramine's anxiolytic effects are initiated by its binding to and blocking of the serotonin transporter (SERT) and the norepinephrine transporter (NET) on presynaptic neurons.[2] This action increases the concentration of serotonin and norepinephrine in the synapse, enhancing their signaling to postsynaptic receptors. The prolonged activation of these receptors, such as various 5-HT and adrenergic receptor subtypes, is believed to lead to neuroadaptive changes, including alterations in gene expression and neuroplasticity, which contribute to the reduction of anxiety-related behaviors. Some research suggests that downstream effects may involve the modulation of brain-derived neurotrophic factor (BDNF) signaling pathways and sensitization of certain serotonin receptors.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the anxiolytic effects of imipramine using behavioral tests.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[3]
Experimental Protocol
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm for rats, 25-50 cm for mice).
-
Two open arms and two closed arms of equal dimensions.
-
For rats: Arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls.[4]
-
For mice: Arms are typically 30-50 cm long and 5 cm wide, with the closed arms having 15 cm high walls.
-
The maze is usually made of a non-porous material for easy cleaning.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer imipramine (e.g., 1.25, 2.5, 5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30-60 minutes before the test.[5]
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
-
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle (Saline) | - | 15.2 ± 2.1 | 25.4 ± 3.5 |
| Imipramine | 1.25 | 18.7 ± 2.5 | 28.1 ± 3.9 |
| Imipramine | 2.5 | 24.5 ± 3.1 | 35.2 ± 4.2 |
| Imipramine | 5 | 29.8 ± 3.8 | 40.7 ± 4.8 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes. A study in nerve-ligated mice showed that imipramine at 5 mg/kg significantly increased the percentage of open arm time (%OAT).[5]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[6] Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. An anxiolytic agent will increase the time spent in the center of the arena.
Experimental Protocol
Apparatus:
-
A square arena with walls, typically made of opaque plastic.
-
For rats: 100 cm x 100 cm with 40 cm high walls.[6]
-
For mice: 40 cm x 40 cm with 30 cm high walls.
-
The floor is divided into a central zone and a peripheral zone.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour.
-
Drug Administration: Administer imipramine (e.g., 10, 20, 30 mg/kg) or vehicle i.p. 30-60 minutes prior to the test.
-
Testing:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore for a 5-10 minute session.
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Use automated tracking software or manual scoring to measure:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled (to assess general locomotor activity).
-
-
An anxiolytic effect is indicated by an increased time spent in the center of the arena without a significant change in total locomotor activity.
-
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle (Saline) | - | 25.6 ± 4.2 | 2150 ± 150 |
| Imipramine | 10 | 35.1 ± 5.1 | 2080 ± 160 |
| Imipramine | 20 | 48.9 ± 6.3* | 2110 ± 140 |
| Imipramine | 30 | 55.4 ± 7.0** | 2050 ± 170 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes. One study in socially defeated mice found that imipramine (15mg/kg in drinking water) significantly increased the duration spent in the center of the open field.[2]
Light-Dark Box (LDB) Test
The LDB test is another widely used assay for assessing anxiety-like behavior.[7] The test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive.
Experimental Protocol
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment and a larger, illuminated compartment.
-
A typical ratio for the dark to light compartment is 1:2.
-
An opening connects the two compartments.
-
The light intensity in the light compartment is typically around 400-600 lux.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour.
-
Drug Administration: Administer imipramine or vehicle i.p. 30-60 minutes before the test.
-
Testing:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a 5-10 minute session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the recordings for:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.
-
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle (Saline) | - | 95.3 ± 10.1 | 12.5 ± 1.8 |
| Imipramine | 10 | 115.8 ± 12.3 | 14.2 ± 2.1 |
| Imipramine | 20 | 140.2 ± 15.5 | 18.6 ± 2.5 |
| Imipramine | 30 | 165.7 ± 18.2 | 22.1 ± 2.9 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes.
Conclusion
The Elevated Plus Maze, Open Field Test, and Light-Dark Box test are valuable and reliable behavioral assays for evaluating the anxiolytic effects of imipramine in rodent models. The protocols and data presented in these application notes provide a framework for researchers to design and conduct their own studies. Consistent experimental conditions and careful data analysis are crucial for obtaining reproducible and meaningful results in the assessment of anxiolytic drug efficacy.
References
- 1. Imipramine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]
- 3. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evidence for the anxiolytic- and antidepressant-like effects of citicoline and imipramine in the sciatic nerve-ligated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytochrome P450 Inhibition Assays with Imipramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipramine, a tricyclic antidepressant, is primarily metabolized by the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP2C19.[1][2][3] This metabolic pathway is of significant interest in drug development and clinical pharmacology due to the potential for drug-drug interactions (DDIs). Inhibition of these CYP isoforms can lead to altered plasma concentrations of imipramine and its active metabolite, desipramine, potentially causing adverse effects or therapeutic failure.[1][2][3]
These application notes provide detailed protocols for in vitro assays to assess the inhibitory potential of test compounds on the CYP2D6- and CYP2C19-mediated metabolism of imipramine. The protocols are designed for researchers in drug discovery and development to identify and characterize potential DDIs early in the drug development process.
Metabolic Pathways of Imipramine
Imipramine undergoes two primary metabolic transformations mediated by CYP enzymes:
-
N-demethylation: CYP2C19 is the principal enzyme responsible for the N-demethylation of imipramine to its active metabolite, desipramine.[1][3]
-
Hydroxylation: CYP2D6 catalyzes the 2-hydroxylation of both imipramine and desipramine to form less active metabolites, 2-hydroxyimipramine and 2-hydroxydesipramine, respectively.[2]
Understanding these pathways is crucial for designing and interpreting CYP inhibition assays.
Data Presentation: Inhibition of Imipramine Metabolism
The following tables summarize the inhibitory potential of various compounds on the CYP2D6- and CYP2C19-mediated metabolism of imipramine.
Table 1: Inhibition of CYP2D6-Mediated Imipramine 2-Hydroxylation
| Inhibitor | Inhibition Constant (Ki) | IC50 | Reference Compound |
| Quinidine | 9 - 92 nM | 8 nM | [4] |
| Paroxetine | 0.36 µM | [4] | |
| Norfluoxetine | 0.33 µM | [4] | |
| Fluoxetine | 0.92 µM | [4] | |
| Fluvoxamine | 3.9 µM | [4] | |
| Desmethylcitalopram | 1.3 µM | [4] | |
| Citalopram | 19 µM | [4] | |
| Ketoconazole | No significant inhibition of 2-hydroxylation | [5] |
Table 2: Inhibition of CYP2C19-Mediated Imipramine N-demethylation
| Inhibitor | Inhibition Constant (Ki) | IC50 | Reference Compound |
| Fluvoxamine | 0.14 µM | [4] | |
| Ticlopidine | 3.32 µM (for S-mephenytoin hydroxylation) | [6] | |
| (S)-(+)-N-3-benzylnirvanol | 0.121 µM | [7] |
Note: Data for specific inhibitors of imipramine N-demethylation by CYP2C19 is limited. The values for ticlopidine and (S)-(+)-N-3-benzylnirvanol are for the inhibition of other CYP2C19 substrates and serve as a reference.
Experimental Protocols
These protocols describe methods to determine the half-maximal inhibitory concentration (IC50) of a test compound on the CYP2D6- and CYP2C19-mediated metabolism of imipramine using human liver microsomes (HLMs) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: CYP2D6 Inhibition Assay with Imipramine
Objective: To determine the IC50 of a test compound for the inhibition of CYP2D6-mediated 2-hydroxylation of imipramine.
Materials:
-
Human Liver Microsomes (HLMs)
-
Imipramine
-
2-hydroxyimipramine (analytical standard)
-
Test compound
-
Quinidine (positive control inhibitor)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., deuterated 2-hydroxyimipramine)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of imipramine in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of the test compound and quinidine in a suitable solvent.
-
Prepare working solutions of imipramine, test compound, and quinidine by diluting the stock solutions in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.2-0.5 mg/mL)
-
A series of concentrations of the test compound or quinidine. Include a vehicle control (solvent only).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Shortly after, add imipramine (substrate concentration should be near its Km for CYP2D6, approximately 25-31 µM).[4]
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of 2-hydroxyimipramine.
-
Example LC Conditions:
-
Example MS/MS Conditions (Positive Ion Mode):
-
Monitor the specific precursor-to-product ion transitions for 2-hydroxyimipramine and the internal standard.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: CYP2C19 Inhibition Assay with Imipramine
Objective: To determine the IC50 of a test compound for the inhibition of CYP2C19-mediated N-demethylation of imipramine to desipramine.
Materials:
-
Human Liver Microsomes (HLMs)
-
Imipramine
-
Desipramine (analytical standard)
-
Test compound
-
Fluvoxamine or Ticlopidine (positive control inhibitor)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN) with an internal standard (e.g., deuterated desipramine)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
The procedure is similar to the CYP2D6 inhibition assay, with the following key differences:
-
Substrate and Metabolite: The substrate is imipramine, and the metabolite to be quantified is desipramine.
-
Positive Control: Use a known CYP2C19 inhibitor such as fluvoxamine or ticlopidine.
-
LC-MS/MS Analysis:
Visualizations
Imipramine Metabolic Pathway
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. s3.pgkb.org [s3.pgkb.org]
- 3. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibitors of imipramine metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ketoconazole on the pharmacokinetics of imipramine and desipramine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. phenomenex.com [phenomenex.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Imipramine Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for issues related to the aqueous solubility of imipramine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in solubility between imipramine free base and imipramine hydrochloride?
Imipramine is a weakly basic drug. Its free base form is highly lipophilic (logP ≈ 4.8) and, consequently, has very low aqueous solubility, reported as low as 18.2 mg/L.[1] To overcome this, it is commonly supplied as a hydrochloride (HCl) salt. The HCl salt is significantly more water-soluble because the amine group is protonated, making the molecule more polar.[1][2] While sources state it is "freely soluble in water," this solubility can decrease dramatically in buffered solutions, especially at neutral or alkaline pH.[2]
Q2: Why is my imipramine hydrochloride precipitating when I dissolve it in a neutral buffer like PBS (pH 7.2)?
This is a common issue related to the drug's pKa, which is approximately 9.2.[3] In a solution with a pH below the pKa, the imipramine molecule exists predominantly in its protonated, charged (and more soluble) salt form. As the pH of the solution approaches or exceeds the pKa, the molecule gets deprotonated, converting back to the less soluble free base form, which then precipitates out of the solution. The reported solubility of imipramine hydrochloride in PBS (pH 7.2) is only about 0.5 mg/mL.[4]
Q3: I need to prepare a fresh aqueous solution for my experiment. What are the first steps?
For initial attempts, you should use the hydrochloride salt form of imipramine. Start by trying to dissolve it in a slightly acidic aqueous buffer (e.g., pH 4-5), as solutions of imipramine hydrochloride are most stable in this range.[1] If your experimental conditions require a neutral pH, it is advisable to first prepare a concentrated stock solution in a suitable solvent and then dilute it into your final aqueous buffer immediately before use. Aqueous solutions, even in PBS, are not recommended for storage for more than one day.[4]
Troubleshooting Guide: Enhancing Imipramine Solubility
If you require higher concentrations of imipramine in an aqueous medium than can be achieved by direct dissolution, consider the following strategies.
Problem: Imipramine precipitates in my final experimental buffer.
Solution A: pH Adjustment
-
Principle: As a weak base, imipramine's solubility is highly dependent on pH. Lowering the pH of the aqueous solvent increases the proportion of the protonated, more soluble form of the drug.
-
Best For: Experiments that can tolerate a lower pH or where the final dilution is high enough that the pH of the stock solution does not significantly alter the pH of the final medium.
-
Considerations: A significant change in pH can affect cellular health, protein stability, and assay performance. Always check the pH of your final solution.
Solution B: Use of Organic Cosolvents
-
Principle: Using a water-miscible organic solvent can disrupt the hydrogen bonding network of water, reducing its polarity and making it a more favorable solvent for lipophilic compounds like imipramine.
-
Best For: In vitro experiments where a small, controlled amount of a cosolvent will not interfere with the biological system.
-
Common Cosolvents: Dimethyl sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF) are effective solvents for imipramine hydrochloride, with solubilities around 25 mg/mL.[4]
-
Considerations: Organic solvents can have physiological effects, even at low concentrations.[4] Always run a vehicle control (your final buffer containing the same concentration of the cosolvent without the drug) to account for any solvent-induced effects.
Solution C: Complexation with Cyclodextrins
-
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. The nonpolar part of the imipramine molecule can be encapsulated within this cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[5][6][7][8]
-
Best For: Formulations where organic solvents are undesirable and a higher drug concentration is needed. It is a common technique to improve drug stability and bioavailability.[6][8]
-
Common Cyclodextrins: β-Cyclodextrin is frequently used for complexation with tricyclic antidepressants like imipramine.[6][7]
-
Considerations: The formation of the inclusion complex is an equilibrium process. The stoichiometry of the complex (usually 1:1 for imipramine and β-CD) must be considered for accurate dosing.[6]
Data Presentation
Table 1: Solubility Profile of Imipramine Hydrochloride
| Solvent/Medium | pH | Temperature (°C) | Reported Solubility | Citation(s) |
| Water | Not Specified | 25 | ≥22.3 mg/mL | [9] |
| Water | Not Specified | Not Specified | 50 mg/mL | |
| Water | Not Specified | 25 | 63 mg/mL | [10] |
| PBS | 7.2 | Not Specified | ~0.5 mg/mL | [4] |
| DMSO | Not Specified | 25 | 63 mg/mL | [10] |
| DMSO | Not Specified | Not Specified | ~25 mg/mL | [4] |
| Ethanol | Not Specified | Not Specified | ~25 mg/mL | [4] |
| Dimethyl Formamide | Not Specified | Not Specified | ~25 mg/mL | [4] |
Note: Solubility values can vary between suppliers and with the specific experimental conditions used for measurement.
Table 2: Illustrative Comparison of Solubility Enhancement Techniques
| Technique | Starting Solubility (PBS, pH 7.2) | Achievable Concentration (Illustrative) | Pros | Cons |
| Direct Dissolution | ~0.5 mg/mL | 0.5 mg/mL | Simple, no additives required. | Very limited concentration at physiological pH. |
| pH Adjustment | ~0.5 mg/mL | > 10 mg/mL (at pH 4.0) | Simple, cost-effective. | May not be compatible with biological experiments; risk of precipitation upon pH neutralization. |
| Cosolvency (e.g., 5% DMSO) | ~0.5 mg/mL | 1-5 mg/mL | High stock concentrations possible; easy to prepare. | Potential for solvent toxicity/interference; requires vehicle controls. |
| Cyclodextrin Complexation | ~0.5 mg/mL | 2-10 mg/mL | Reduces need for organic solvents; can improve stability. | More complex preparation; may alter drug delivery kinetics. |
Experimental Protocols
Protocol 1: Preparation of an Imipramine Stock Solution using an Organic Cosolvent (DMSO)
-
Weighing: Accurately weigh the desired amount of imipramine hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, newly opened DMSO to achieve a high concentration stock solution (e.g., 25 mg/mL).
-
Dissolution: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
Application: Before the experiment, thaw an aliquot. Perform a serial dilution into your final aqueous buffer immediately before use. Ensure the final concentration of DMSO is low (typically <0.5%) and non-toxic to your experimental system.
Protocol 2: Enhancing Imipramine Aqueous Solubility using pH Adjustment
-
Solvent Preparation: Prepare an aqueous buffer with a pH of 4.0-5.0 (e.g., a citrate buffer).
-
Weighing: Weigh the desired amount of imipramine hydrochloride powder.
-
Dissolution: Add the acidic buffer to the powder and vortex or stir until fully dissolved. Imipramine hydrochloride solutions are known to be stable at this pH range.[1]
-
pH Neutralization (if required): If the experiment requires a neutral pH, you can carefully add a base (e.g., 1M NaOH) dropwise while vigorously stirring to raise the pH. Caution: Be aware that the drug may precipitate as you approach neutral pH. This method is only suitable if the final concentration is below the solubility limit at the target pH (~0.5 mg/mL at pH 7.2).
Protocol 3: Preparation of an Imipramine/β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Calculation: Calculate the masses of imipramine hydrochloride and β-cyclodextrin required for a 1:1 molar ratio.
-
Mixing: Place the calculated amount of β-cyclodextrin in a mortar. Add a small amount of water to create a paste.
-
Kneading: Gradually add the imipramine hydrochloride powder to the paste. Knead the mixture thoroughly with a pestle for 30-45 minutes. The consistency should be maintained by adding small amounts of water if it becomes too dry.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or use a lyophilizer (freeze-dryer).
-
Final Product: The resulting dry powder is the imipramine-β-CD inclusion complex, which can be dissolved in an aqueous buffer for your experiment. Confirm the enhanced solubility by comparing it to the drug alone.
Visualization
Caption: Decision workflow for selecting an appropriate imipramine solubility enhancement method.
References
- 1. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin-Based Drug Delivery Systems for Depression: Improving Antidepressant Bioavailability and Targeted Central Nervous System Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Supramolecular Complexes of β-Cyclodextrin with Clomipramine and Doxepin: Effect of the Ring Substituent and Component of Drugs on Their Inclusion Topologies and Structural Flexibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Managing Imipramine-Induced Cardiovascular Events
This guide provides troubleshooting advice and frequently asked questions for researchers encountering cardiovascular side effects while using imipramine in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of imipramine observed in animal models?
A1: Imipramine, a tricyclic antidepressant (TCA), can induce significant cardiovascular side effects, primarily due to its action on ion channels and autonomic receptors. The most common effects include hypotension (a drop in blood pressure), tachycardia (increased heart rate), and cardiac conduction abnormalities. In overdose or high-dose studies, these can progress to severe ventricular arrhythmias, heart block, and decreased cardiac output.[1][2][3][4] The cardiotoxicity is largely attributed to the blockade of myocardial fast sodium channels, which prolongs the QRS interval on an electrocardiogram (ECG).[5][6]
Q2: Which animal models are commonly used to study imipramine's cardiovascular effects?
A2: Rats, dogs, and rabbits are frequently used models.[1][3][5] Rats are often used for mechanistic studies and initial toxicity screening.[1][3] Dogs, having a cardiovascular system more analogous to humans, are used for hemodynamic and electrophysiological studies, including assessments of vasopressor responses and arrhythmias.[7][8][9]
Q3: What are the essential parameters to monitor during an experiment with imipramine?
A3: Continuous monitoring is critical. Key parameters include:
-
Electrocardiogram (ECG): To monitor heart rate, rhythm, and intervals (PR, QRS, QTc). QRS duration is a critical indicator of toxicity; a duration >100 ms is predictive of seizures, and >160 ms predicts ventricular arrhythmias.[6]
-
Blood Pressure: Continuous invasive monitoring via an arterial line is ideal for detecting hypotension.
-
Heart Rate: To detect tachycardia or bradycardia.
-
Body Temperature: TCAs can interfere with temperature regulation.[5]
Q4: What is the general mechanism behind imipramine-induced cardiotoxicity?
A4: Imipramine's cardiotoxicity stems from four main pharmacological actions:
-
Sodium Channel Blockade: Slows cardiac depolarization, leading to a widened QRS complex and predisposing to arrhythmias.[6][10]
-
Potassium Channel Inhibition: Delays repolarization, prolonging the QTc interval and increasing the risk of polymorphic ventricular tachycardia.[6]
-
Alpha-1 Adrenergic Receptor Blockade: Causes peripheral vasodilation, leading to hypotension.[5]
-
Anticholinergic (Muscarinic Receptor) Effects: Contributes to sinus tachycardia.[5][6]
A study in rats also suggests that imipramine-induced cardiac depression may be linked to increases in intracellular magnesium accompanied by the activation of ERK 1/2.[1]
Troubleshooting Guides
Problem 1: Acute Hypotension
Q: My animal's mean arterial pressure (MAP) has dropped by more than 20% from baseline after imipramine administration. What should I do?
A: Probable Cause: Hypotension is likely due to peripheral vasodilation from alpha-1 adrenergic receptor blockade and direct myocardial depression.[5]
Recommended Intervention:
-
Fluid Resuscitation: Administer an initial intravenous (IV) bolus of a crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) at a dose of 10-20 mL/kg.[6]
-
Vasopressor Support: If hypotension persists after fluid administration, initiate a continuous infusion of a vasopressor. Norepinephrine is a recommended agent due to its potent alpha-adrenergic effects.[6][7]
-
Consider Sodium Bicarbonate: If hypotension is accompanied by a widened QRS complex, administering sodium bicarbonate can help reverse both conditions.[4]
Problem 2: Widened QRS Complex and Arrhythmias
Q: The ECG shows a QRS duration exceeding 100 ms and/or ventricular arrhythmias. How should I intervene?
A: Probable Cause: QRS prolongation is a hallmark of TCA toxicity, caused by the blockade of fast sodium channels in the myocardium. This effect slows intraventricular conduction and can lead to life-threatening arrhythmias like ventricular tachycardia.[6]
Recommended Intervention:
-
Sodium Bicarbonate Administration: This is the primary antidote. Administer an IV bolus of 8.4% sodium bicarbonate at a dose of 2-3 mEq/kg.[4] The mechanism is twofold: the sodium load helps to overcome the sodium channel blockade, and the resulting alkalinization of the blood increases the protein binding of imipramine, reducing the amount of free, active drug.[3][5]
-
Hyperventilation: If the animal is mechanically ventilated, increase the ventilation rate to induce respiratory alkalosis, targeting a blood pH of 7.50-7.55. This serves as an adjunct to sodium bicarbonate therapy.[6]
-
Lidocaine (Third-Line): If arrhythmias persist despite bicarbonate and hyperventilation, lidocaine (1.5 mg/kg IV) can be considered.[6]
-
Agents to Avoid: Do not use Class Ia (e.g., procainamide) and Ic (e.g., flecainide) antiarrhythmics, beta-blockers, or amiodarone, as they can worsen hypotension and conduction abnormalities.[6]
Problem 3: Seizures
Q: The animal is experiencing seizures following imipramine administration. What is the appropriate treatment?
A: Probable Cause: Seizures are a common central nervous system effect of TCA overdose, predicted by a QRS duration of >100 ms.[6]
Recommended Intervention:
-
Administer Benzodiazepines: This is the first-line treatment for controlling TCA-induced seizures. Administer diazepam or midazolam intravenously.[6][11] Studies in rats show that concomitant administration of imipramine can increase the brain concentration and anti-convulsant effect of diazepam.[12]
-
Ensure Airway and Ventilation: Seizures can compromise breathing. Ensure the animal's airway is clear and provide ventilatory support if necessary.
-
Avoid Phenytoin: Phenytoin is not recommended as it can exacerbate cardiac conduction delays.
Quantitative Data Summary
Table 1: Effect of Interventions on Desipramine-Induced QRS Prolongation and Hypotension in Rats (Data adapted from a study on desipramine, a TCA with a similar mechanism to imipramine)[3]
| Treatment Group (n=6-8/group) | Dose | Change in QRS Duration (Mean ± SD) | Change in MAP (Mean ± SD) |
| Control (No Treatment) | N/A | +10 ± 10% | -21 ± 14% |
| Sodium Bicarbonate (1 M) | 3 mEq/kg, IV | -15 ± 5% | +23 ± 13% |
| Sodium Bicarbonate (1 M) | 6 mEq/kg, IV | -24 ± 6% | +17 ± 11% |
| Sodium Chloride (1 M) | 3 mEq/kg, IV | -17 ± 5% | +20 ± 12% |
| Respiratory Alkalosis | Target pH 7.55-7.65 | +7 ± 9% | +1 ± 11% |
Table 2: Effect of Interventions on Amitriptyline-Induced Cardiotoxicity in Rats (Data adapted from a study on amitriptyline, another TCA)[1][2]
| Treatment Group | Key Findings |
| Amitriptyline Only | Shorter survival time, significant decrease in heart rate, significant prolongation of QRS and QTc intervals. |
| Amitriptyline + Sodium Bicarbonate | Less severe ECG changes, longer survival time. |
| Amitriptyline + Hypertonic Saline | Effects on reducing cardiotoxicity were similar to sodium bicarbonate. |
Experimental Protocols
Protocol 1: Administration of Sodium Bicarbonate for Imipramine-Induced Cardiotoxicity
-
Preparation: Prepare a solution of 8.4% sodium bicarbonate (1 mEq/mL).
-
Pre-treatment Monitoring: Ensure continuous ECG and invasive blood pressure monitoring are stable and recording baseline values.
-
Induction of Toxicity: Administer imipramine according to the study protocol. Monitor for the target signs of toxicity (e.g., QRS widening > 25% from baseline or onset of ventricular arrhythmia).
-
Intervention: Once signs of cardiotoxicity appear, administer a bolus of 8.4% sodium bicarbonate at a dose of 2-3 mEq/kg via a patent intravenous line over 1-2 minutes.[4]
-
Post-Intervention Monitoring: Continuously monitor the ECG and blood pressure. The therapeutic goal is the narrowing of the QRS complex and resolution of the arrhythmia.
-
Repeat Dosing: If cardiotoxicity persists or recurs, the bolus may be repeated. For persistent issues, a continuous infusion of sodium bicarbonate can be considered.
Protocol 2: Management of Refractory Hypotension
-
Preparation: Prepare a standard crystalloid solution (e.g., 0.9% NaCl) for bolus administration. Prepare a norepinephrine infusion by diluting it in a 5% dextrose solution to a standard concentration (e.g., 4-16 µg/mL).
-
Initial Management: Following the onset of persistent hypotension (MAP < 60 mmHg or >20% drop from baseline) that is unresponsive to a 10-20 mL/kg crystalloid bolus, begin vasopressor therapy.[6]
-
Norepinephrine Infusion: Start the norepinephrine infusion at a low dose (e.g., 0.1 µg/kg/min) and titrate every 5-10 minutes to achieve the target MAP (e.g., > 65 mmHg). A study in dogs challenged with imipramine used norepinephrine boluses of 0.1-0.6 mcg/kg.[7]
-
Continuous Monitoring: Maintain continuous arterial pressure monitoring to allow for rapid dose adjustments and to avoid excessive hypertension.
-
Weaning: Once cardiovascular stability is achieved and the effects of imipramine are expected to diminish, gradually wean the norepinephrine infusion.
Visualizations
Signaling Pathways & Mechanisms
Caption: Mechanism of Imipramine Cardiotoxicity.
Experimental & Troubleshooting Workflows
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Can empirical hypertonic saline or sodium bicarbonate treatment prevent the development of cardiotoxicity during serious amitriptyline poisoning? Experimental research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Tricyclic antidepressant toxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. litfl.com [litfl.com]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of different antiarrhythmic protocols used for rate control in dogs with secondary atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Literature Review of the Use of Sodium Bicarbonate for the Treatment of QRS Widening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. effect of diazepam intervention on seizure-cluster expression in a rat model of epilepsy [aesnet.org]
- 12. Imipramine treatment alters the pharmacokinetics and pharmacodynamics of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imipramine Dosage for Long-Term Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing imipramine in long-term rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for chronic imipramine studies in rats and mice?
A1: The starting dose of imipramine can vary depending on the administration route and the specific research question. For intraperitoneal (i.p.) injections in rats, doses often range from 5 to 30 mg/kg daily.[1][2] In mice, a common i.p. dose is around 10 mg/kg daily.[3] For oral administration, such as in drinking water or food pellets, a typical dose for mice is around 7 mg/kg/day.[4] One study administered approximately 30 mg/kg/day to rats via drinking water.[5] It is crucial to start with a dose reported in the literature for a similar study design and adjust based on the observed effects and side effects.
Q2: How long does it take to see the effects of chronic imipramine treatment in rodents?
A2: Similar to its clinical use in humans, the therapeutic effects of imipramine in rodent models of depression often require chronic administration. While some acute effects can be observed, the more robust and stable antidepressant-like effects typically emerge after 14 to 21 days of continuous treatment.[6]
Q3: What are the main metabolites of imipramine and are they active?
A3: The primary active metabolite of imipramine is desipramine. Imipramine is metabolized to desipramine, and both compounds have antidepressant properties.[1] In long-term studies, desipramine can accumulate in the brain and plasma.[7][8]
Q4: Does the time of day of imipramine administration matter?
A4: Yes, chronopharmacology can play a role in the efficacy of imipramine. Studies in rats have shown that morning administration of imipramine can result in a more significant antidepressant-like effect in the forced swim test compared to evening administration.[1][2] This may be due to diurnal variations in the plasma concentrations of imipramine and its metabolite, desipramine.[1][9]
Q5: What are the common side effects of long-term imipramine administration in rodents?
A5: Common side effects can include changes in body weight and food intake, though reports vary.[3][6] Some studies report a decrease in body weight gain.[3] At higher doses, locomotor activity may be affected.[5] It is also important to monitor for signs of hepatotoxicity, as some studies have reported elevated liver enzymes with chronic administration.[10][11][12][13][14]
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent dosing for each animal. For oral gavage, verify proper technique to avoid accidental administration into the lungs. For administration in drinking water, monitor daily water intake for each animal as it can vary. |
| Pharmacokinetic Differences | Be aware that the metabolism of imipramine can be influenced by the age and sex of the rodents.[8] Consider using animals of the same sex and a narrow age range to reduce variability. |
| Circadian Rhythm Effects | Administer imipramine at the same time each day to minimize variability due to chronopharmacological effects.[1][2] |
| Handling Stress | Acclimate animals to handling and injection procedures before the start of the study to reduce stress-induced behavioral changes. |
Issue 2: Observed Side Effects
| Observed Side Effect | Troubleshooting/Monitoring Plan |
| Significant Weight Loss | Monitor body weight regularly (e.g., twice weekly). If significant weight loss is observed, consider adjusting the dose. Ensure ad libitum access to food and water. Palatable food can be provided if appetite is suppressed. |
| Sedation or Hyperactivity | Observe animals for changes in locomotor activity, especially after dosing. If significant and persistent changes are observed that may interfere with behavioral testing, consider adjusting the dose or the timing of administration relative to testing. |
| Signs of Toxicity (e.g., lethargy, ruffled fur) | Conduct regular health checks. If signs of toxicity are observed, consider reducing the dose or temporarily discontinuing treatment. For suspected hepatotoxicity, serum levels of liver enzymes such as ALT, AST, and ALP can be measured at the end of the study.[10][11][13][14] |
Issue 3: Lack of Therapeutic Effect
| Potential Cause | Troubleshooting Step |
| Insufficient Dose | If no behavioral effect is observed after a sufficient duration of treatment (e.g., 3-4 weeks), a carefully planned dose-escalation study may be necessary. It is important to increase the dose incrementally and monitor for side effects. |
| Inadequate Treatment Duration | Ensure that the treatment duration is sufficient for the antidepressant-like effects to manifest, which is typically at least 2-3 weeks for imipramine.[6] |
| Development of Tolerance | While less common with tricyclic antidepressants than some other drug classes, tolerance can occur. If a waning of the effect is observed over time, consider if the dosing regimen needs adjustment. |
| Drug Stability and Vehicle | Ensure the stability of the imipramine solution. Prepare fresh solutions regularly. The choice of vehicle should be appropriate for the administration route and should not interact with the drug. |
Quantitative Data
Table 1: Examples of Imipramine Dosages and Administration Routes in Rodents
| Species | Dosage | Administration Route | Duration | Reference |
| Rat | 10 mg/kg/day | Intraperitoneal (i.p.) | 14 days | [2] |
| Rat | 30 mg/kg/day | Intraperitoneal (i.p.) | 14 days | [2] |
| Rat | 20 mg/kg/day (per os) | Oral Gavage | 3-5 weeks | |
| Mouse | 7 mg/kg/day | In food pellets | 4 weeks | [4] |
| Mouse | 10 mg/kg/day | Intraperitoneal (i.p.) | 21 days | [3] |
| Mouse | 5 and 10 mg/kg/day | Oral Gavage | 4 weeks | [10][11] |
Table 2: Reported Plasma and Brain Concentrations of Imipramine and Desipramine in Rats
| Treatment | Time Point | Tissue | Imipramine Concentration | Desipramine Concentration | Reference |
| Acute 30 mg/kg i.p. (Morning) | 1 hour post-injection | Plasma | ~1200 ng/mL | ~1800 ng/mL | [1][9] |
| Acute 30 mg/kg i.p. (Evening) | 1 hour post-injection | Plasma | ~900 ng/mL | ~1300 ng/mL | [1][9] |
| Chronic i.v. administration | Steady state (Day 5) | Plasma | > DMI concentration | < IMI concentration | [7] |
| Chronic i.v. administration | Steady state (Day 5) | Brain | Higher than plasma | Higher than plasma; > IMI concentration | [7] |
Table 3: Biochemical Markers of Hepatotoxicity in Mice After 4 Weeks of Oral Imipramine
| Parameter | Control Group | 5 mg/kg Imipramine | 10 mg/kg Imipramine | Reference |
| ALT (U/L) | 52 ± 2.62 | 81.8 ± 5.58 | 92.3 ± 6.67 | [10] |
| AST (U/L) | 243.5 ± 9.62 | 250 ± 10.5 | 305.8 ± 22.4 | [10] |
| ALP (U/L) | 155.2 ± 6.2 | 195.9 ± 22.8 | 218.7 ± 26.5 | [10] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of Imipramine in Rats
Materials:
-
Imipramine hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Imipramine Solution:
-
Dissolve imipramine hydrochloride in sterile saline to the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg injection volume).
-
Ensure the solution is fully dissolved and at room temperature before injection. Prepare fresh solutions regularly.
-
-
Animal Handling and Injection:
-
Weigh the rat to calculate the precise injection volume.
-
Gently restrain the rat. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently securing the forelimbs and head.
-
Turn the rat to expose its abdomen. The lower right or left quadrant is the target injection site.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Gently pull back on the plunger to ensure no fluid (e.g., urine, blood) is aspirated. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the calculated volume of the imipramine solution.
-
Withdraw the needle and return the rat to its home cage.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Oral Gavage of Imipramine in Mice
Materials:
-
Imipramine hydrochloride
-
Sterile water or 0.5% methylcellulose as a vehicle
-
Flexible plastic or metal gavage needles (20-22 gauge for mice)
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Imipramine Suspension:
-
Levigate the imipramine hydrochloride powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to create a homogenous suspension at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg gavage volume).
-
Continuously stir the suspension during loading into syringes to ensure uniform dosing.
-
-
Animal Handling and Gavage:
-
Weigh the mouse to determine the correct gavage volume.
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head.
-
Position the mouse vertically.
-
Gently insert the gavage needle into the mouth, to one side of the incisors.
-
Advance the needle along the roof of the mouth until it passes the pharynx. The mouse will often swallow, which facilitates the passage of the needle into the esophagus.
-
If any resistance is met, do not force the needle. Withdraw and attempt again.
-
Once the needle is correctly positioned in the esophagus, administer the imipramine suspension slowly and steadily.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Time of Administration of Acute or Chronic Doses of Imipramine Affects its Antidepressant Action in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. ovid.com [ovid.com]
- 7. Pharmacokinetics of imipramine after single and multiple intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. Imipramine Accelerates Nonalcoholic Fatty Liver Disease, Renal Impairment, Diabetic Retinopathy, Insulin Resistance, and Urinary Chromium Loss in Obese Mice [mdpi.com]
- 13. avmj.journals.ekb.eg [avmj.journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Behavioral Responses to Imipramine
Welcome to the technical support center for researchers utilizing imipramine in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of variability in your experimental results, ensuring more robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in behavioral responses to imipramine?
Variability in behavioral responses to imipramine can arise from a combination of biological, environmental, and methodological factors. Key sources include:
-
Genetic Background: Differences in the genes encoding for drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP2D6, CYP1A2, CYP3A4, CYP2C19), can lead to significant inter-individual differences in imipramine metabolism and bioavailability.[1]
-
Sex: Male and female rodents often exhibit different pharmacokinetic profiles and behavioral responses to imipramine.[2][3][4] For instance, female rats have been shown to have higher levels of imipramine's active metabolite, desipramine, compared to males at similar ages.[2]
-
Gut Microbiota: The composition of the gut microbiome can significantly influence the efficacy of antidepressants.[5][6][7] An imbalance in gut bacteria can lead to treatment resistance, which may be reversible with dietary supplementation of specific metabolites.[5]
-
Environmental Conditions: Rearing conditions, such as early weaning or environmental enrichment, can alter behavioral responses to imipramine.[4][8][9][10]
-
Experimental Procedures: The time of drug administration (morning vs. evening), dosing regimen (acute vs. chronic), and the specific behavioral test employed can all introduce variability.[11][12][13]
-
Baseline Individual Differences: Even within a genetically homogenous group, there are inherent individual differences in emotionality and baseline behavior that can predict an animal's response to imipramine.[14][15]
Q2: How does the gut microbiota influence the response to imipramine?
The gut microbiota can impact imipramine's efficacy through several mechanisms. An imbalance in the gut bacterial population can lead to a state of depression that is resistant to selective serotonin reuptake inhibitors (SSRIs), a class of antidepressants.[5] This is partly because the gut microbiota is involved in the synthesis of precursors for neurotransmitters like serotonin.[5][7] For example, certain gut bacteria produce metabolites that are necessary for the synthesis of serotonin, and a lack of these bacteria can render antidepressants like fluoxetine ineffective.[5] Restoring these metabolites through dietary supplementation can re-establish the antidepressant's efficacy.[5] Furthermore, antidepressants themselves can alter the composition of the gut microbiota.[6][7][16]
Q3: Are there known sex differences in the response to imipramine?
Yes, significant sex-related differences in the response to imipramine have been documented in animal models. These differences can be attributed to variations in pharmacokinetics, metabolism, and neurobiological pathways. For example, studies in rats have shown that the metabolism of imipramine is slower in females, leading to higher accumulation of its active metabolite, desipramine, during chronic treatment.[2] Behavioral responses also differ, with imipramine's effects on anxiety-like behavior and hippocampal neurogenesis being dependent on both sex and rearing conditions in mice.[4] Additionally, there is evidence for sexual dimorphism in glucocorticoid signaling in response to imipramine, which could contribute to gender-related differences in vulnerability to stress and antidepressant response.[3]
Troubleshooting Guides
Issue 1: High variability in behavioral data within the same experimental group.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Genetic Drift/Sub-strain Differences | Ensure all animals are from the same highly inbred strain and vendor. If using outbred stocks, be aware of potential genetic heterogeneity and consider larger sample sizes. |
| Undocumented Health Issues | Perform regular health checks. Exclude animals showing any signs of illness. |
| Variable Drug Administration | Standardize the route, time of day, and handling procedures for drug administration. For oral gavage, ensure consistent delivery to the stomach. |
| Social Hierarchy Stress | House animals in stable, compatible groups. Consider the social rank of individuals, as this can influence behavior and drug response.[17] |
| Inconsistent Behavioral Testing | Ensure the testing environment (e.g., lighting, noise levels) is consistent across all animals and sessions. Handle animals gently and habituate them to the testing room. |
| Individual Baseline Differences | Pre-screen animals in the behavioral test to identify and stratify them based on their baseline performance (e.g., high vs. low immobility scorers in the forced swim test).[15] |
Issue 2: Lack of expected behavioral effect of imipramine.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Dosing Regimen | Review the literature for effective dose ranges for the specific species, strain, and behavioral test. Chronic administration is often necessary to see behavioral effects.[11][12] |
| Timing of Administration | The antidepressant effect of imipramine can be time-dependent. Studies in rats suggest that morning administration may be more effective than evening administration.[13][18] |
| Metabolic Differences | Consider the age and sex of your animals, as these factors affect imipramine metabolism.[2] |
| Gut Microbiota Imbalance | If possible, analyze the gut microbiota composition of your animals. Consider co-housing or fecal microbiota transplantation to normalize the gut microbiome across experimental groups. |
| "Resistant" Subpopulation | A certain percentage of animals may not respond to the drug, mirroring clinical observations.[5] Acknowledge this in your analysis and consider if there are any identifiable factors that distinguish responders from non-responders. |
Experimental Protocols
Forced Swim Test (FST) Protocol for Assessing Antidepressant Activity
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Pre-test Session (Day 1): Place each mouse individually into the cylinder for a 15-minute habituation session. This is to induce a state of helplessness.
-
Drug Administration: Administer imipramine (e.g., 10, 20, 30 mg/kg, intraperitoneally) or vehicle 60, 30, and 5 minutes before the test session on Day 2. For chronic studies, administer daily for at least 14-21 days.
-
Test Session (Day 2): Place the mouse in the cylinder for a 6-minute test session. Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the imipramine-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Chronic Social Defeat Stress (CSDS) Model
-
Apparatus: A standard mouse cage divided by a perforated transparent partition.
-
Habituation (Day 0): House an aggressive CD1 mouse (aggressor) on one side of the partitioned cage.
-
Defeat Sessions (Days 1-10):
-
Introduce an experimental mouse (e.g., C57BL/6J) into the aggressor's side of the cage for 5-10 minutes, during which it will be physically defeated.
-
After the physical interaction, house the experimental mouse on the opposite side of the partition from the aggressor for the remainder of the 24-hour period, allowing for continuous sensory (visual, olfactory, auditory) but not physical contact.
-
Repeat this process for 10 consecutive days, exposing the experimental mouse to a new aggressor each day.
-
-
Social Interaction Test (Day 11):
-
Place the experimental mouse in an open field arena with a novel, non-aggressive CD1 mouse enclosed in a wire-mesh cage at one end.
-
Track the movement of the experimental mouse for 2.5 minutes.
-
A "susceptible" phenotype is characterized by reduced time spent in the "interaction zone" around the caged mouse compared to non-stressed control mice. "Resilient" mice spend a similar amount of time in the interaction zone as controls.
-
-
Drug Treatment: Following the initial social interaction test, susceptible mice can be treated with imipramine (e.g., 10 mg/kg, daily) for a specified period (e.g., 4 weeks) to assess its ability to reverse the social avoidance behavior.[19]
Visualizations
Signaling Pathways
Caption: Imipramine's mechanism of action and downstream signaling effects.
Experimental Workflow
Caption: A typical experimental workflow for assessing chronic imipramine effects.
Factors Influencing Variability
Caption: Key factors contributing to variability in imipramine response.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Gender-related differences in the effects of antidepressant imipramine on glucocorticoid receptor binding properties and association with heat shock proteins in the rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sex and rearing environment on imipramine response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depression and the efficacy of antidepressants depend on the composition of the gut microbiota | [pasteur.fr]
- 6. research.monash.edu [research.monash.edu]
- 7. The bidirectional interaction between antidepressants and the gut microbiota: are there implications for treatment response? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine and environmental enrichment similarly reverse chronic social stress-related depression- and anxiety-like behavior, but have differential effects on amygdala gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Environmental Enrichment Induces Behavioral Recovery and Enhanced Hippocampal Cell Proliferation in an Antidepressant-Resistant Animal Model for PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A further parametric study of imipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral effects of acute and chronic imipramine in the elevated T-maze model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time of Administration of Acute or Chronic Doses of Imipramine Affects its Antidepressant Action in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. azolifesciences.com [azolifesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Time of Administration of Acute or Chronic Doses of Imipramine Affects its Antidepressant Action in Rats [agris.fao.org]
- 19. researchgate.net [researchgate.net]
Addressing imipramine's anticholinergic effects in experimental design
Technical Support Center: Imipramine Experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering issues related to the anticholinergic effects of imipramine in experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the anticholinergic effects of imipramine and how can they confound my experimental results?
A1: Imipramine, a tricyclic antidepressant (TCA), is a potent inhibitor of serotonin (SERT) and norepinephrine (NET) transporters, which is its primary therapeutic mechanism. However, it also acts as a potent antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] This blockade leads to a range of anticholinergic effects, both centrally and peripherally.
Common Anticholinergic Effects:
-
Central: Sedation, confusion, and memory or cognitive impairment.[3]
-
Peripheral: Dry mouth, blurred vision, tachycardia (increased heart rate), constipation, and urinary retention.[2][4]
Experimental Confounding Factors: If your research aims to study the effects of imipramine on cognition, motor activity, or cardiovascular function, these anticholinergic side effects can mask or alter the outcomes. For example, an observed impairment in a memory task could be due to the intended serotonergic/noradrenergic modulation or simply a result of the drug's anticholinergic properties.[3]
Q2: How can I experimentally control for imipramine's anticholinergic effects?
A2: To isolate the non-anticholinergic effects of imipramine, you can employ several strategies:
-
Co-administration with a Muscarinic Antagonist: Use a peripherally restricted muscarinic antagonist (e.g., methyl-scopolamine) to block peripheral side effects without crossing the blood-brain barrier. For central effects, a centrally acting antagonist (e.g., scopolamine) can be used in a separate control group to mimic the anticholinergic effects of imipramine alone.
-
Use of an Alternative Drug: Select an antidepressant with lower or negligible affinity for muscarinic receptors, such as a Selective Serotonin Reuptake Inhibitor (SSRI) like fluoxetine or a secondary amine TCA like desipramine, which has reduced anticholinergic activity compared to imipramine.[5]
-
Dose-Response Analysis: Conduct thorough dose-response studies. At lower concentrations, it may be possible to observe desired effects on SERT/NET with minimal anticholinergic interference.
Q3: What are the receptor binding affinities of imipramine at muscarinic receptors?
A3: Imipramine binds with high affinity to muscarinic acetylcholine receptors. The binding affinity is often expressed as the inhibition constant (Ki), where a smaller value indicates a stronger binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of Select Antidepressants
| Compound | SERT | NET | M1-M5 Receptors (Mixed) |
| Imipramine | ~1-32 nM | ~1-7 nM | ~30 nM |
| Amitriptyline | ~4 nM | ~10-40 nM | ~1-20 nM |
| Desipramine | ~20-60 nM | ~0.1-1 nM | ~100-200 nM |
| Fluoxetine (SSRI) | ~1-10 nM | ~200-1000 nM | > 1000 nM (Low Affinity) |
Note: Values are approximate and can vary based on the specific assay, tissue, and radioligand used. Data compiled from various pharmacological sources.[1][6][7]
Troubleshooting Guides
Issue 1: Observed cognitive deficits in animal models treated with imipramine.
-
Problem: It is unclear if the observed cognitive deficits are due to imipramine's primary mechanism (SERT/NET inhibition) or its secondary anticholinergic effects.
-
Troubleshooting Workflow:
Caption: Experimental workflow for dissecting cognitive effects.
-
Interpretation:
-
If the imipramine group (Group 2) and the scopolamine group (Group 4) show similar cognitive deficits compared to the vehicle control (Group 1), the effect is likely mediated by central muscarinic receptor blockade.
-
If the deficit is still present in Group 3, it suggests a central, non-peripheral anticholinergic effect.
-
If the deficit in the imipramine group (Group 2) is significantly different from the scopolamine group (Group 4), it suggests that non-anticholinergic mechanisms are contributing.
-
Experimental Protocols
Protocol 1: Co-administration of a Peripheral Muscarinic Antagonist in Rodents
This protocol aims to block the peripheral anticholinergic effects of imipramine.
-
Objective: To assess the central effects of imipramine while mitigating peripheral confounds like altered heart rate or gastrointestinal motility.
-
Materials:
-
Imipramine hydrochloride
-
Methyl-scopolamine bromide (or another peripherally-restricted antagonist)
-
Sterile saline (vehicle)
-
-
Animal Model: Male Wistar rats (250-300g)
-
Methodology:
-
Acclimatization: Allow animals to acclimate for at least 7 days before the experiment.
-
Grouping (n=8-10 per group):
-
Group A (Vehicle): Saline injection (intraperitoneal, i.p.).
-
Group B (Imipramine): Imipramine (e.g., 10 mg/kg, i.p.).
-
Group C (Antagonist Control): Methyl-scopolamine (e.g., 1 mg/kg, i.p.).
-
Group D (Combination): Methyl-scopolamine (1 mg/kg, i.p.) administered 15 minutes prior to Imipramine (10 mg/kg, i.p.).
-
-
Administration:
-
Administer methyl-scopolamine or its corresponding vehicle (saline).
-
After 15 minutes, administer imipramine or its corresponding vehicle (saline).
-
-
Behavioral/Physiological Testing: Conduct the desired test (e.g., novel object recognition, cardiovascular monitoring) 30-60 minutes after the imipramine injection.
-
Data Analysis: Compare the results from Group D with Groups A, B, and C using appropriate statistical methods (e.g., ANOVA) to determine if blocking peripheral muscarinic receptors alters the effect of imipramine.
-
Signaling Pathways
Mechanism of Imipramine's Anticholinergic Effect
The diagram below illustrates the competitive antagonism by imipramine at a Gq-coupled muscarinic receptor (e.g., M1, M3).
Caption: Imipramine competitively blocks acetylcholine at muscarinic receptors.
Under normal conditions, acetylcholine binds to the muscarinic receptor, activating the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG, leading to calcium release and Protein Kinase C (PKC) activation, resulting in a cellular response. Imipramine competes with acetylcholine for the same binding site, preventing this signaling cascade and causing the observed anticholinergic effects.
References
- 1. Amitriptyline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. imipramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]
Technical Support Center: Enhancing Imipramine Bioavailability in Oral Gavage Studies
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the oral bioavailability of imipramine in preclinical oral gavage studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of imipramine often low and variable in our animal studies?
A1: The low and variable oral bioavailability of imipramine, typically ranging from 29-77%, is multifactorial.[1] Key contributing factors include:
-
Extensive First-Pass Metabolism: Imipramine is heavily metabolized in the liver and to some extent in the intestine by Cytochrome P450 (CYP) enzymes, primarily CYP1A2, CYP3A4, CYP2C19, and CYP2D6.[1] This rapid breakdown significantly reduces the amount of active drug reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Imipramine is a substrate for the P-glycoprotein (P-gp) efflux pump located in the intestinal epithelium. This transporter actively pumps imipramine back into the intestinal lumen, limiting its absorption.
-
pH-Dependent Solubility: Imipramine is a weakly basic drug. Its solubility and dissolution can be influenced by the pH of the gastrointestinal tract.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of imipramine?
A2: Several advanced formulation strategies have shown promise in improving the oral bioavailability of imipramine. These include:
-
Nanoparticle-Based Systems:
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Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate imipramine, protecting it from degradation and facilitating its absorption. NLCs, a modified version of SLNs, often offer higher drug loading and improved stability.
-
Chitosan Nanoparticles: These are biodegradable and mucoadhesive, which can prolong the residence time of the formulation in the intestine, allowing for greater drug absorption.
-
-
Fast-Dissolving Oral Films (FDFs): These films can lead to pre-gastric absorption, potentially bypassing first-pass metabolism in the liver.[1]
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Self-Emulsifying Drug Delivery Systems (SEDDS): While less specific data is available for imipramine, SEDDS are a well-established method for improving the oral bioavailability of lipophilic drugs.
Q3: Should I be concerned about the impact of the oral gavage procedure itself on my results?
A3: Yes, the oral gavage procedure can introduce variability and stress to the animals, potentially affecting physiological parameters and drug absorption. It is crucial to ensure that personnel are well-trained in the technique to minimize stress and prevent administration errors. For nanoparticle suspensions, ensuring homogeneity of the formulation during dosing is critical to avoid variability in the administered dose.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Bioavailability | - Extensive first-pass metabolism. - P-gp efflux. - Poor formulation characteristics. | - Formulation: Utilize nanoformulations like SLNs or NLCs to protect imipramine and enhance absorption. - P-gp Inhibition: Consider co-administration with a known P-gp inhibitor (use with caution and appropriate controls). - Route of Administration: For preliminary studies, consider alternative routes to bypass the first-pass effect and establish a baseline. |
| High Variability in Pharmacokinetic Data | - Inconsistent dosing due to formulation instability (e.g., aggregation of nanoparticles). - Improper oral gavage technique. - Inter-animal differences in metabolism (e.g., due to age or sex).[2] | - Formulation: Ensure the formulation is homogenous and stable. For suspensions, vortex before each administration. - Gavage Technique: Standardize the gavage procedure and ensure all personnel are proficient. - Animal Selection: Use animals of the same age and sex to minimize metabolic variability.[2] |
| Poor Drug Loading/Encapsulation Efficiency | - Incompatible lipid matrix or surfactant in SLN/NLC formulations. - Incorrect formulation parameters (e.g., homogenization speed, temperature). | - Lipid/Surfactant Screening: Screen different lipids and surfactants to find the optimal combination for imipramine. - Process Optimization: Optimize formulation parameters such as homogenization speed, time, and temperature. |
| Nanoparticle Aggregation | - Inadequate surfactant concentration. - Improper storage conditions. | - Surfactant Concentration: Ensure sufficient surfactant is used to stabilize the nanoparticles. - Storage: Store nanoparticle formulations at recommended temperatures and avoid freeze-thaw cycles unless lyophilized with a cryoprotectant. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data from studies on different imipramine formulations. Note that direct comparisons should be made with caution due to variations in experimental conditions.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Imipramine Solution (Reference) | Healthy Human Volunteers | 25 mg | - | - | - | 100 |
| Tofranil® 25 mg Tablet | Healthy Human Volunteers | 25 mg | - | - | - | 97[3] |
| Tofranil Mite® 10 mg Tablet | Healthy Human Volunteers | 10 mg | - | - | - | 81[3] |
| Generic Imipramine 50 mg Tablet | Healthy Human Volunteers | 100 mg | 112.70 ± 9.31 | 3.25 ± 0.25 | 512.9 ± 75.82 | Bioequivalent to Reference |
| Reference Imipramine 50 mg Tablet | Healthy Human Volunteers | 100 mg | 95.83 ± 14.00 | 3.25 ± 0.24 | 511.22 ± 58.99 | 100 |
| Imipramine-loaded NLCs (Optimized) | - | - | 348.5 ± 0.81 nm (Particle Size) | - | 61.6 ± 0.326% (Encapsulation Efficiency) | - |
Experimental Protocols
Protocol 1: Preparation of Imipramine-Loaded Nanostructured Lipid Carriers (NLCs) by Heat Homogenization
This protocol is adapted from a method for preparing imipramine-loaded NLCs.[4]
Materials:
-
Imipramine hydrochloride
-
Glyceryl monostearate (GMS) (Solid lipid)
-
Oleic acid (Liquid lipid)
-
Tween 80 (Surfactant)
-
Double-distilled water
Procedure:
-
Lipid Phase Preparation:
-
Weigh the required amounts of GMS and oleic acid (a common ratio is 70:30).
-
Heat the lipid mixture to 70°C in a water bath until a clear, molten lipid phase is obtained.
-
Disperse the accurately weighed imipramine into the molten lipid phase with continuous stirring.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of Tween 80 in double-distilled water.
-
Heat the aqueous phase to 70°C.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a magnetic stirrer to form a primary emulsion.
-
Homogenize the primary emulsion using a high-speed homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) to form a nanoemulsion.
-
-
NLC Formation:
-
Cool the nanoemulsion to room temperature with gentle stirring to allow the lipid to recrystallize and form NLCs.
-
-
Characterization:
-
Characterize the resulting NLCs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Protocol 2: Oral Gavage of Imipramine Formulations in Rats
Materials:
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Imipramine formulation (e.g., solution, SLN, or NLC suspension)
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the rat)
-
Syringes (1-3 mL)
-
Rat restraint device (optional, but recommended for safety and consistency)
Procedure:
-
Animal Preparation:
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Fast the rats overnight (8-12 hours) with free access to water before dosing.
-
-
Dose Preparation:
-
Accurately calculate the volume of the imipramine formulation to be administered based on the animal's body weight and the target dose.
-
If using a suspension (e.g., SLNs or NLCs), ensure it is well-mixed (e.g., by vortexing) immediately before drawing it into the syringe to ensure dose uniformity.
-
-
Animal Restraint and Dosing:
-
Gently but firmly restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
-
Post-Dosing:
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Return the animal to its cage and monitor for any signs of distress.
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Provide access to food a few hours after dosing.
-
Visualizations
Caption: Intestinal absorption and first-pass metabolism of imipramine.
Caption: Workflow for evaluating imipramine formulations.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Pharmacokinetics of imipramine are affected by age and sex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Development, Optimization and Evaluation of Imipramine Loaded Nano-Structured Lipid Carrier – Journal of Young Pharmacists [archives.jyoungpharm.org]
Technical Support Center: Managing Imipramine-Induced Sedation in Behavioral Experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding imipramine-induced sedation in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: Why does imipramine cause sedation in our animal models?
A1: Imipramine, a tricyclic antidepressant, is not selective in its mechanism of action. Besides its primary therapeutic effect of blocking serotonin and norepinephrine reuptake, it also acts as an antagonist at several other receptors. The sedative effects are primarily attributed to its potent blockade of histamine H1 and alpha-1 adrenergic receptors in the central nervous system.[1][2]
Q2: At what doses does imipramine typically induce sedation and impact locomotor activity?
A2: The sedative and locomotor-reducing effects of imipramine are dose-dependent. While a precise threshold can vary depending on the rodent strain, age, and specific experimental conditions, higher doses of imipramine are generally associated with a greater reduction in locomotor activity. It is crucial to conduct a dose-response study for your specific experimental setup to determine the optimal dose that provides an antidepressant-like effect with minimal sedation.
Q3: How can we differentiate between an antidepressant-like effect (e.g., increased mobility in the Forced Swim Test) and a general increase in locomotor activity or, conversely, sedation-induced immobility?
A3: This is a critical consideration in behavioral pharmacology. To distinguish between a specific antidepressant-like effect and a general change in motor activity, it is essential to include a locomotor activity test, such as the Open Field Test, in your experimental design. A true antidepressant-like effect should not be accompanied by a significant increase in general locomotor activity. Conversely, if a drug reduces immobility in the Forced Swim Test but also significantly decreases locomotor activity in the Open Field Test, the results from the swim test may be confounded by sedation.
Q4: Are there alternative antidepressants with a lower sedative potential that could be used as a positive control?
A4: Yes, several alternatives exist. Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine or sertraline generally have a lower incidence of sedation compared to tricyclic antidepressants like imipramine. Bupropion, an atypical antidepressant that primarily acts on dopamine and norepinephrine reuptake, is also known for its lower sedative profile. However, the choice of an alternative will depend on the specific scientific question being addressed.
Troubleshooting Guide: Reducing Imipramine-Induced Sedation
Issue 1: Significant reduction in locomotor activity observed in the Open Field Test at a planned therapeutic dose of imipramine.
Potential Cause: The dose of imipramine is too high, leading to excessive sedation through H1 and/or alpha-1 adrenergic receptor blockade.
Troubleshooting Steps:
-
Dose-Response Optimization: Conduct a dose-response study with imipramine, assessing both the desired antidepressant-like effect (e.g., in the Forced Swim Test or Tail Suspension Test) and locomotor activity (in the Open Field Test) at multiple doses. This will help identify a dose that separates the therapeutic effect from the sedative side effect.
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Time-Course Analysis: The sedative effects of imipramine may vary over time after administration. Consider conducting your behavioral tests at different time points post-injection (e.g., 30, 60, 120 minutes) to find a window where the antidepressant-like effects are present, but sedation has diminished.
-
Pharmacological Antagonism:
-
Alpha-1 Adrenergic Receptors: Co-administer a selective alpha-1 adrenergic antagonist, such as prazosin. A study has shown that prazosin can be used to investigate the role of these receptors in the effects of imipramine.
-
Issue 2: Animals appear lethargic and show poor performance in learning and memory tasks after imipramine administration.
Potential Cause: Sedation is masking the cognitive performance of the animals.
Troubleshooting Steps:
-
Lower the Dose: As with locomotor activity, a lower dose of imipramine may reduce sedation while retaining the effects relevant to your study.
-
Task Adaptation: If possible, modify the cognitive task to be less dependent on high levels of motor activity.
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Control for Sedation: Include a separate group of animals treated with a known sedative (e.g., a low dose of diazepam) that produces a similar level of motor impairment to your imipramine group. This can help to dissociate the cognitive effects from the sedative effects.
Data Presentation
Table 1: Dose-Dependent Effects of Imipramine on Locomotor Activity in Mice
| Imipramine Dose (mg/kg) | Route of Administration | Time After Administration | Effect on Locomotor Activity | Reference |
| 10 | Intraperitoneal (i.p.) | 60 minutes | No significant effect on distance traveled. | [3] |
| 15 | Intraperitoneal (i.p.) | 60 minutes | No significant effect on distance traveled. | [3] |
| 30 | Intraperitoneal (i.p.) | 60 minutes | Significant reduction in distance traveled. | [3] |
Note: This table is a summary of findings from a specific study and may not be generalizable to all strains and experimental conditions. Researchers should perform their own dose-response assessments.
Experimental Protocols
Protocol 1: Open Field Test to Assess Locomotor Activity
-
Apparatus: A square arena (e.g., 40x40x30 cm) with walls to prevent escape. The arena floor is typically divided into a grid of equal squares. The test is often conducted under controlled lighting conditions.
-
Procedure:
-
Administer imipramine or vehicle to the animal at the predetermined dose and time before the test.
-
Place the animal gently in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using a video tracking system.
-
-
Parameters Measured:
-
Total distance traveled.
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Time spent in the center of the arena (an indicator of anxiety-like behavior).
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Rearing frequency (vertical activity).
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Velocity.
-
-
Interpretation: A significant decrease in the total distance traveled and velocity in the imipramine-treated group compared to the vehicle group indicates sedation.
Protocol 2: Co-administration of Prazosin with Imipramine in the Tail Suspension Test
This protocol is adapted from a study investigating the role of alpha-1 adrenoceptors in the antidepressant-like effects of imipramine.
-
Animals: Male Swiss mice.
-
Drug Administration:
-
Prazosin (0.5 or 1.0 mg/kg) or vehicle is administered intraperitoneally (i.p.) 45 minutes before the test.
-
Imipramine (32 mg/kg) or vehicle is administered i.p. 30 minutes before the test.
-
-
Tail Suspension Test Apparatus: A horizontal bar from which the mouse can be suspended by its tail.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended from the horizontal bar.
-
The duration of immobility is recorded for a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
-
Interpretation: If prazosin antagonizes the anti-immobility effect of imipramine, it suggests that alpha-1 adrenoceptors are involved in this effect. This approach can also be used to investigate if blocking these receptors can mitigate sedation at lower, therapeutically relevant doses of imipramine, which would require a corresponding locomotor activity assessment.
Visualizations
Signaling Pathways
Caption: Imipramine-induced sedation signaling pathways.
Experimental Workflow
References
Technical Support Center: Mitigating Imipramine's Off-Target Effects In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using imipramine in in-vitro experiments. The focus is on identifying and mitigating the compound's off-target effects to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of imipramine that I should be aware of in my in-vitro experiments?
Imipramine, a tricyclic antidepressant (TCA), is known for its primary therapeutic action of inhibiting serotonin and norepinephrine reuptake.[1][2] However, it also interacts with several other receptors and channels, leading to off-target effects. The most significant of these include:
-
Anticholinergic Effects: Blockade of muscarinic acetylcholine receptors.[1][2][3]
-
Cardiotoxic Effects: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channels.[4][5][6]
-
Antihistaminergic Effects: Antagonism of histamine H1 receptors, which can lead to sedation.[1]
-
Adrenergic Effects: Blockade of α1-adrenergic receptors, potentially causing hypotension-like effects in relevant cell models.[1]
-
Ion Channel Modulation: Inhibition of voltage-gated sodium (Na+) and potassium (Kv) channels.[7][8]
These off-target interactions can confound experimental results, leading to misinterpretation of data if not properly controlled.
Troubleshooting Guides
Issue 1: Unexplained Changes in Cell Signaling and Viability (Anticholinergic Effects)
Question: My non-neuronal cells (e.g., epithelial cells, smooth muscle cells) are showing unexpected changes in proliferation, and intracellular calcium levels after imipramine treatment. Could this be an off-target effect?
Answer: Yes, these effects are likely due to imipramine's potent anticholinergic activity, where it acts as an antagonist at muscarinic acetylcholine receptors.[3][9] Many non-neuronal cells express these receptors, and their blockade can interfere with normal signaling pathways.
Mitigation Strategies:
-
Competitive Antagonism: To confirm that the observed effects are due to muscarinic receptor blockade, you can perform experiments with and without a specific muscarinic receptor agonist (e.g., carbachol) in the presence of imipramine. If imipramine's effect is reversed or diminished by the agonist, it indicates an anticholinergic mechanism.
-
Use of a More Selective TCA: In some experimental designs, it may be possible to substitute imipramine with a TCA that has lower anticholinergic activity, such as desipramine.[10] However, desipramine is also an active metabolite of imipramine and has its own pharmacological profile.[10]
-
Co-administration of a Muscarinic Agonist: In some cases, co-administering a low concentration of a muscarinic agonist can help to maintain basal signaling, although this can complicate data interpretation.
Quantitative Data: Imipramine's Affinity for Off-Target Receptors
| Target Receptor/Transporter | Imipramine IC50 / Ki | Notes |
| Serotonin Transporter (SERT) | 32 nM (IC50)[11] | Primary on-target effect. |
| Norepinephrine Transporter (NET) | Higher IC50 than SERT[1] | Primary on-target effect. |
| Muscarinic Acetylcholine Receptors | Potent antagonist[3] | Amitriptyline is ~10x more potent.[3] |
| Histamine H1 Receptor | Potent antagonist[1] | Contributes to sedative effects. |
| α1-Adrenergic Receptors | Antagonist activity[1] | Contributes to hypotensive effects. |
| hERG Potassium Channel | 3.4 µM (IC50)[4][5] | Contributes to cardiotoxicity. |
| Voltage-gated K+ (Kv) Channels | 5.55 µM (IC50)[7] | In rabbit coronary arterial smooth muscle cells. |
| Voltage-gated Na+ Channels | ~1.3 µM (Kd for inactivated state)[8] | Use-dependent block. |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol can be used to determine the affinity of imipramine for muscarinic receptors in your cell line or tissue preparation.
-
Membrane Preparation: Homogenize cells or tissues in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of imipramine.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of imipramine. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antidepressants and the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the current of heterologously expressed HERG potassium channels by imipramine and amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the current of heterologously expressed HERG potassium channels by imipramine and amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the HERG potassium channel by the tricyclic antidepressant doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition by Imipramine of the Voltage-Dependent K+ Channel in Rabbit Coronary Arterial Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Na(+) current by imipramine and related compounds: different binding kinetics as an inactivation stabilizer and as an open channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tricyclic antidepressant drugs as antagonists of muscarinic receptors in sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic effects of imipramine are counteracted by its metabolite, desipramine, in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]
Validation & Comparative
A Comparative Analysis of Imipramine and Selective Serotonin Reuptake Inhibitors (SSRIs) in the Treatment of Depressive Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the tricyclic antidepressant (TCA) imipramine and Selective Serotonin Reuptake Inhibitors (SSRIs), a newer class of antidepressants. This analysis is supported by data from key clinical trials, detailed experimental protocols, and an examination of their distinct signaling pathways.
Efficacy Comparison: Imipramine vs. SSRIs
Clinical trials have demonstrated the efficacy of both imipramine and SSRIs in the treatment of depressive disorders. However, notable differences in their performance and tolerability have been observed. The following table summarizes quantitative data from comparative studies.
| Efficacy Measure | Imipramine | Sertraline (SSRI) | Study Details |
| Response Rate | 53.7%[1] | 69.0%[1] | 8-week, open-label, parallel-group study in outpatients with non-melancholic depression.[1] |
| 64%[2] | 59%[2] | 12-week, double-blind, placebo-controlled trial in outpatients with dysthymia.[2] | |
| Remission Rate | 38.0%[1] | 51.3%[1] | 8-week, open-label, parallel-group study in outpatients with non-melancholic depression.[1] |
| Hamilton Depression Rating Scale (HDRS) Score Reduction | Baseline: 24.4 -> Endpoint: 13.1[1] | Baseline: 24.9 -> Endpoint: 10.3[1] | 21-item HDRS scores in an 8-week study of non-melancholic depression.[1] |
Experimental Protocols
The data presented above is derived from rigorous clinical trials. Below are the detailed methodologies for two key studies comparing imipramine and the SSRI sertraline.
Study 1: Sertraline vs. Imipramine in Non-Melancholic Depression
-
Objective: To compare the efficacy and tolerability of sertraline and imipramine in the acute treatment of non-melancholic depression.
-
Study Design: An 8-week, open-label, parallel-group, randomized, multicenter study.[1]
-
Patient Population: 239 outpatients diagnosed with non-melancholic depression. Patients were randomized to receive either sertraline (n=116) or imipramine (n=123).[1]
-
Dosing Regimen: Sertraline was administered at a daily dose of 50-200 mg, while imipramine was given at a daily dose of 75-225 mg.[1]
-
Efficacy Assessment: The primary efficacy measure was the change in the 21-item Hamilton Depression Rating Scale (HDRS) score from baseline to endpoint. Response was defined as a 50% or greater reduction in the HDRS score, and remission was defined as an endpoint HDRS score of 7 or less.[1]
-
Statistical Analysis: The intent-to-treat (ITT) population with the last-observation-carried-forward (LOCF) method was used for analysis.[1]
Study 2: Sertraline vs. Imipramine in Dysthymia
-
Objective: To evaluate the efficacy and safety of sertraline and imipramine in the treatment of dysthymia.
-
Study Design: A 12-week, double-blind, placebo-controlled, randomized, multicenter trial.[2]
-
Patient Population: 416 outpatients with a DSM-III-R diagnosis of early-onset, primary dysthymia without concurrent major depression.[2]
-
Dosing Regimen: Patients were randomized to receive flexible doses of sertraline, imipramine, or placebo for 12 weeks.[2]
-
Efficacy Assessment: The primary outcome measure was the change from baseline in the 17-item Hamilton Rating Scale for Depression (HDRS) score. Response was defined by a Clinical Global Impressions (CGI) improvement score of 1 (very much improved) or 2 (much improved).[2]
-
Statistical Analysis: Efficacy was assessed by comparing the change in HDRS scores between the treatment groups and placebo.[2]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of imipramine and SSRIs stem from their modulation of monoaminergic neurotransmission, albeit through different mechanisms that trigger distinct downstream signaling cascades.
Imipramine: A Tricyclic Antidepressant
Imipramine is a tricyclic antidepressant that non-selectively inhibits the reuptake of both serotonin (5-HT) and norepinephrine (NE) by blocking their respective transporters, SERT and NET.[3] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing postsynaptic receptor signaling. The downstream effects are believed to involve the activation of the protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) pathways, leading to the phosphorylation of the transcription factor cAMP response element-binding protein (CREB).[1] Activated CREB then promotes the expression of genes involved in neurogenesis and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).[1][2]
SSRIs: Selective Serotonin Reuptake Inhibitors
As their name suggests, SSRIs, such as sertraline, selectively inhibit the reuptake of serotonin by binding to SERT.[4] This results in a more targeted increase in synaptic serotonin levels. The subsequent downstream signaling cascade is thought to be initiated by the activation of postsynaptic serotonin receptors, which also leads to the activation of the PKA-CREB pathway and subsequent upregulation of BDNF expression.[5][6] The sustained increase in BDNF is associated with enhanced neurogenesis, neuronal survival, and synaptic plasticity, which are thought to contribute to the therapeutic effects of SSRIs.[6][7]
References
- 1. Imipramine induces brain-derived neurotrophic factor mRNA expression in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The treatment of chronic depression, part 2: a double-blind, randomized trial of sertraline and imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sertraline - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. The involvement of BDNF-CREB signaling pathways in the pharmacological mechanism of combined SSRI- antipsychotic treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Imipramine as a Gold Standard: Validating its Role as a Positive Control in Antidepressant Screening
For researchers, scientists, and drug development professionals, the validation of a positive control is a critical step in establishing robust and reliable screening assays for novel antidepressant candidates. Imipramine, a tricyclic antidepressant, has long served as a benchmark in preclinical studies. This guide provides an objective comparison of imipramine's performance in key behavioral assays, supported by experimental data and detailed protocols, to solidify its validation as a positive control.
Comparative Efficacy of Imipramine in Preclinical Models
Imipramine consistently demonstrates a dose-dependent reduction in depressive-like behavior in widely used rodent models, primarily the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that an animal will exhibit immobility when placed in an inescapable, stressful situation, a behavior that is reversed by effective antidepressant treatment.
Forced Swim Test (FST)
In the FST, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. Imipramine administration has been shown to significantly decrease this immobility time.
| Dose of Imipramine (mg/kg) | Species | Administration Route | Reduction in Immobility Time (s) | Reference Study Notes |
| 2.5 | Rat | Intraperitoneal (i.p.) | Significant reduction to baseline in physically stressed rats after 7 days of treatment.[1] | Study investigated the effects of stress on imipramine's efficacy. |
| 5.0 | Rat | Intraperitoneal (i.p.) | Significant reduction in immobility time in both stressed and non-stressed rats after 7 days of treatment.[1] | Higher dose showed broader efficacy across different stress conditions. |
| 10 | Rat | Intraperitoneal (i.p.) | 24% reduction in immobility with chronic treatment (2 weeks).[2] | Study highlighted the impact of chronic administration. |
| 20 | Rat | Intraperitoneal (i.p.) | Significant reduction in immobility.[2] | Dose identified as effective in producing a significant antidepressant-like effect. |
| 20 | Rat | Intraperitoneal (i.p.) | Increased active behaviors in both the first and a second session 24 hours later.[3] | Demonstrates a lasting effect of a single administration. |
| 25 | Rat | Intraperitoneal (i.p.) | Increased mobility when administered before or immediately after the initial training session.[4] | Suggests an effect on the consolidation of learned immobility. |
| 30 | Rat | Intraperitoneal (i.p.) | Significant reduction in immobility when administered in the morning.[2] | Study showed a chronopharmacological effect. |
Tail Suspension Test (TST)
The TST is another widely used assay where mice are suspended by their tails for a short period. The duration of immobility is recorded as a measure of depressive-like behavior. Imipramine has been shown to be effective in reducing immobility in this model as well.
| Dose of Imipramine (mg/kg) | Species | Administration Route | Reduction in Immobility Time (s) | Reference Study Notes |
| 10 | Mouse | Not Specified | Data not provided, but noted as an effective dose. | General reference to antidepressant screening. |
| 15 | Mouse | Not Specified | Data not provided, but noted as an effective dose. | General reference to antidepressant screening. |
| 30 | Mouse | Not Specified | Data not provided, but noted as an effective dose. | General reference to antidepressant screening. |
Experimental Protocols
Reproducibility in antidepressant screening is highly dependent on standardized experimental protocols. Below are detailed methodologies for the FST and TST.
Forced Swim Test (FST) Protocol
This protocol is adapted from standard procedures used in preclinical antidepressant screening.[5][6]
-
Apparatus: A transparent cylindrical tank (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the rodent from touching the bottom or escaping.
-
Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate to the environment.
-
Procedure:
-
Each animal is gently placed into the water-filled cylinder.
-
The total duration of the test is 6 minutes.[5]
-
Behavior is typically recorded via video for later analysis.
-
The initial 2 minutes of the test are considered an acclimation period and are not scored.
-
During the final 4 minutes, the duration of immobility is measured. Immobility is defined as the absence of active, escape-oriented behaviors such as swimming and climbing. Minor movements necessary to keep the head above water are not considered mobility.
-
-
Post-Test: After the 6-minute session, the animal is removed from the water, dried with a towel, and returned to its home cage.[5]
Tail Suspension Test (TST) Protocol
This protocol is based on established methods for assessing antidepressant efficacy in mice.[7][8]
-
Apparatus: A suspension bar is placed at a height that prevents the mouse from reaching any surface. The area should be free of drafts and loud noises.
-
Acclimation: Mice are brought to the testing room at least 1 hour prior to the test.
-
Procedure:
-
A piece of adhesive tape is attached to the tail, approximately 1-2 cm from the tip.
-
The mouse is then suspended by its tail from the suspension bar.
-
The total duration of the test is 6 minutes.[8]
-
Behavior is recorded for the entire 6-minute period.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Post-Test: At the end of the 6-minute session, the mouse is gently removed from the suspension, the tape is carefully removed from its tail, and it is returned to its home cage.
Mechanism of Action: Signaling Pathways
The antidepressant effects of imipramine are primarily attributed to its ability to block the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. However, recent research has unveiled a more direct mechanism involving the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. It is now understood that imipramine and other antidepressants can directly bind to the Tropomyosin receptor kinase B (TrkB), the receptor for BDNF, and act as an allosteric modulator, enhancing BDNF's effects.
Imipramine's dual mechanism of action.
Experimental Workflow
The following diagram outlines a typical workflow for validating a positive control like imipramine in an antidepressant screening program.
Workflow for positive control validation.
By consistently producing a robust and dose-dependent antidepressant-like effect in validated preclinical models, and with a well-characterized mechanism of action, imipramine remains an indispensable tool as a positive control in the ongoing search for novel and more effective antidepressant therapies. The data and protocols presented here support its continued use and provide a framework for the rigorous validation of new chemical entities.
References
- 1. Stressors can affect immobility time and response to imipramine in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. libir.josai.ac.jp [libir.josai.ac.jp]
- 3. Imipramine administered before the first of two forced swim sessions results in reduced immobility in the second session 24 h later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Imipramine and Amitriptyline for Neuropathic Pain Relief in Preclinical Models
Mechanism of Action: A Shared Pathway
Both imipramine and amitriptyline are established treatments for neuropathic pain, and their primary analgesic mechanism is believed to be the inhibition of serotonin and norepinephrine reuptake in the central nervous system.[1] This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing descending inhibitory pain pathways.
Norepinephrine, in particular, is considered to play a crucial role in the analgesic effects of TCAs.[1] By blocking its reuptake, these drugs potentiate the activity of noradrenergic neurons that descend from the brainstem to the spinal cord, which in turn suppress the transmission of pain signals from the periphery to the brain. While both drugs inhibit the reuptake of serotonin and norepinephrine, the precise balance of these actions may contribute to subtle differences in their efficacy and side-effect profiles.
Experimental Protocols
The evaluation of potential analgesics for neuropathic pain in preclinical models typically involves surgically induced nerve injury in rodents, followed by behavioral assessments to quantify pain responses.
Common Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to a partial nerve injury that mimics symptoms of chronic neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the third branch intact. This results in a very robust and long-lasting neuropathic pain state in the paw innervated by the spared nerve.
-
Spinal Nerve Ligation (SNL): This procedure involves the tight ligation of one or more spinal nerves (typically L5 and/or L6) that contribute to the sciatic nerve. This model is known to produce a reproducible and long-lasting neuropathic pain phenotype.
Behavioral Assays for Pain Assessment:
-
Mechanical Allodynia: This is commonly measured using von Frey filaments of varying calibrated forces applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the minimum force required to elicit a withdrawal response.
-
Thermal Hyperalgesia: The Hargreaves test is a standard method to assess thermal hyperalgesia. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A shorter withdrawal latency indicates hyperalgesia.
-
Cold Allodynia: This can be assessed by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of paw lifting or licking in response to the cooling sensation.
Comparative Efficacy: A Note on the Lack of Direct Preclinical Evidence
A thorough review of the scientific literature did not yield preclinical studies that directly compare the efficacy of imipramine and amitriptyline for neuropathic pain in a head-to-head manner with quantitative data. Clinical studies and systematic reviews suggest that both drugs have comparable efficacy for the treatment of neuropathic pain in humans. However, amitriptyline is more widely recommended and studied for this indication.[2][3][4] The Cochrane review on imipramine for neuropathic pain concluded that there is limited high-quality evidence to support its use, while acknowledging that amitriptyline is a more established treatment.[2][3]
Given the absence of direct preclinical comparative data, the following table provides a qualitative summary based on the known pharmacological properties and clinical observations.
| Feature | Imipramine | Amitriptyline |
| Primary Mechanism | Serotonin and Norepinephrine Reuptake Inhibitor | Serotonin and Norepinephrine Reuptake Inhibitor |
| Preclinical Evidence | Limited direct evidence for neuropathic pain | More extensively studied in preclinical models of neuropathic pain |
| Clinical Consensus | Less commonly recommended for neuropathic pain | A first-line treatment for neuropathic pain |
Signaling Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action for Imipramine and Amitriptyline.
Caption: Experimental workflow for preclinical comparison.
References
- 1. Analgesic Mechanisms of Antidepressants for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipramine for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imipramine for neuropathic pain in adults | Cochrane [cochrane.org]
- 4. Amitriptyline for neuropathic pain in adults | Cochrane [cochrane.org]
Comparative Analysis of Imipramine and Clomipramine on Serotonin Transporter Binding: A Guide for Researchers
This guide provides a detailed comparative analysis of the binding of two tricyclic antidepressants, imipramine and clomipramine, to the serotonin transporter (SERT). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their binding affinities, the experimental methods used to determine these affinities, and the downstream signaling consequences of their interaction with SERT.
Quantitative Data Presentation: Binding Affinities
The binding affinities of imipramine, clomipramine, and their primary active metabolites, desipramine and desmethylclomipramine, for the human serotonin transporter (SERT) and norepinephrine transporter (NET) are summarized below. The inhibition constant (Ki) is a measure of the drug's binding affinity; a lower Ki value indicates a higher affinity.
| Compound | Target | Kᵢ (nM) |
| Imipramine | SERT | 1.4 |
| NET | 2.6 | |
| Desipramine | SERT | 25 |
| (Metabolite of Imipramine) | NET | 0.8 |
| Clomipramine | SERT | 0.25 |
| NET | 28 | |
| Desmethylclomipramine | SERT | 1.8 |
| (Metabolite of Clomipramine) | NET | 0.4 |
Data sourced from a comparative table of tricyclic antidepressant binding affinities.
As the data indicates, clomipramine exhibits a significantly higher affinity for the serotonin transporter (SERT) compared to imipramine, with a Ki value approximately 5.6 times lower. Conversely, imipramine and its metabolite desipramine show a higher affinity for the norepinephrine transporter (NET) than clomipramine and its metabolite.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented above are typically determined using a radioligand binding assay. The following is a representative protocol for determining the binding of drugs to the serotonin transporter in brain tissue or cells expressing the transporter.
1. Membrane Preparation:
-
Source: Tissues (e.g., brain cortex) or cultured cells stably expressing the human serotonin transporter (hSERT).
-
Homogenization: The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large cellular debris.
-
Ultracentrifugation: The resulting supernatant is then ultracentrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes containing the transporters.
-
Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances that might interfere with the assay.
-
Final Preparation: The final membrane pellet is resuspended in an appropriate assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
2. Binding Assay:
-
Assay Buffer: A common buffer is a modified Ringer's solution (pH 7.4) containing 5 mM Tris, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, and 1.2 mM MgSO₄.[1]
-
Radioligand: A radiolabeled ligand with high affinity for SERT, such as [³H]paroxetine or [³H]citalopram, is used.[1]
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the competing drugs (imipramine or clomipramine) in a multi-well plate.
-
Incubation Conditions: Incubation is typically carried out at room temperature for 1.5 hours in the dark with continuous gyration to reach equilibrium.[1]
-
Determination of Non-specific Binding: To determine the amount of radioligand that binds to non-transporter sites, a parallel set of incubations is performed in the presence of a high concentration (e.g., 200 µM) of a non-radiolabeled, high-affinity SERT ligand (e.g., paroxetine).[1]
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter plate to separate the membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the competing drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Comparative binding of imipramine and clomipramine to the serotonin transporter (SERT).
Caption: Experimental workflow for a radioligand binding assay to determine SERT affinity.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for both imipramine and clomipramine is the inhibition of the serotonin transporter. By blocking SERT, these drugs prevent the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
While the immediate effect is the elevation of synaptic serotonin, the therapeutic effects of these antidepressants are associated with longer-term neuroadaptive changes. Chronic SERT inhibition leads to the desensitization and downregulation of presynaptic 5-HT1A autoreceptors. These autoreceptors normally provide negative feedback on serotonin release, so their downregulation results in a sustained increase in serotonergic signaling.
Further downstream, this enhanced serotonergic activity influences intracellular signaling cascades, most notably the cyclic AMP (cAMP) response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathways. Increased activation of these pathways promotes neuronal plasticity, synaptogenesis, and neurogenesis, which are thought to underlie the therapeutic effects of antidepressants in treating mood disorders.
Caption: Downstream signaling pathway following SERT inhibition by antidepressants.
References
Imipramine's Analgesic Properties in Inflammatory Pain: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic and anti-inflammatory properties of the tricyclic antidepressant imipramine in established inflammatory pain models. The data presented is supported by experimental evidence to aid in the evaluation of its therapeutic potential.
Imipramine, a well-established antidepressant, has demonstrated significant analgesic effects in various pain states, including those with an inflammatory component. Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake, which enhances the descending pain modulatory pathways. This guide delves into the experimental data validating these properties and compares its efficacy with other analgesics.
Comparative Analgesic and Anti-inflammatory Efficacy
To quantitatively assess the efficacy of imipramine in an inflammatory pain context, we can examine its effects in the widely used carrageenan-induced paw edema model in rats. This model mimics the acute inflammatory response, characterized by swelling (edema), and is a standard for evaluating anti-inflammatory and analgesic drugs.
Table 1: Comparison of Anti-inflammatory Effects of Imipramine and Other Antidepressants in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Maximal Inhibition of Edema (%) |
| Imipramine | 3.75 | 26.2 |
| 7.5 | 38.2 | |
| 15 | 51.4 | |
| Amitriptyline | 5 | 28.8 |
| 10 | 41.5 | |
| 20 | 46.8 | |
| Clomipramine | 16 | 51.2 |
| 32 | 54.1 | |
| Fluoxetine | 10 | 20.7 |
Data sourced from Abdel-Salam et al., 2003. The study measured the percentage inhibition of paw edema induced by carrageenan in rats following intraperitoneal administration of the drugs.[1]
The data clearly indicates that imipramine exhibits a dose-dependent anti-inflammatory effect, with a 15 mg/kg dose producing a 51.4% inhibition of paw edema.[1] Its efficacy is comparable to other tricyclic antidepressants like amitriptyline and clomipramine.[1] Notably, the selective serotonin reuptake inhibitor (SSRI) fluoxetine showed a lesser anti-inflammatory effect at the tested dose.[1]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used and reproducible model is employed to assess acute inflammation and the efficacy of anti-inflammatory and analgesic agents.[3]
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Induction of Inflammation: A 0.1 mL injection of a 1% w/v solution of carrageenan in saline is administered into the sub-plantar surface of the rat's right hind paw.[4]
-
Drug Administration: Test compounds (e.g., imipramine, diclofenac) or vehicle are administered, usually intraperitoneally, 30 minutes prior to the carrageenan injection.[1]
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline and then at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[4]
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the drug-treated group.
Signaling Pathways and Mechanisms of Action
Imipramine's analgesic effect in inflammatory pain is multifactorial, extending beyond its well-known antidepressant action. The primary mechanism involves the enhancement of descending inhibitory pain pathways.
Caption: Imipramine's dual action in central and peripheral systems for inflammatory pain relief.
By blocking the reuptake of serotonin and norepinephrine in the central nervous system, imipramine increases the concentration of these neurotransmitters in the synaptic cleft.[5] This, in turn, potentiates the descending inhibitory pathways that originate in the brainstem (such as the rostral ventromedial medulla) and project to the spinal cord, where they suppress the transmission of pain signals from the periphery.[6][7]
Furthermore, evidence suggests that imipramine possesses direct anti-inflammatory properties. Studies have shown that tricyclic antidepressants can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by immune cells such as microglia and astrocytes.[5] This reduction in inflammatory mediators at the site of injury can lead to decreased sensitization of nociceptors, thereby contributing to the overall analgesic effect.
Experimental Workflow
The validation of imipramine's analgesic properties in an inflammatory pain model follows a structured workflow.
Caption: Standard experimental workflow for evaluating anti-inflammatory drug efficacy.
References
- 1. Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsteroidal Anti‐Inflammatory Drugs (NSAIDs) | Semantic Scholar [semanticscholar.org]
- 4. Imipramine attenuates neuroinflammatory signaling and reverses stress-induced social avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Descending Pain Modulation in Chronic Primary Pain: Potential Application of Drugs Targeting Serotonergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imipramine Ameliorates Pain-related Negative Emotion via Induction of Brain-derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head Preclinical Showdown: Imipramine vs. Venlafaxine in a Depression Model
For Immediate Release: A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed head-to-head comparison of the tricyclic antidepressant (TCA) imipramine and the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, based on available preclinical data from animal models of depression. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the comparative efficacy and neurobiological effects of these two widely prescribed antidepressants.
Executive Summary
Comparative Efficacy in Preclinical Models
The primary preclinical model for which direct comparative data for imipramine and venlafaxine is available is the Forced Swim Test (FST), a widely used assay to screen for antidepressant efficacy.
Forced Swim Test (FST)
The FST is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility, reflecting an active coping strategy.
A study by Tanyeri et al. (2018) directly compared the effects of imipramine and venlafaxine in the FST using mice. The results indicated that both venlafaxine (at doses of 4 mg/kg and 8 mg/kg) and imipramine (at a dose of 30 mg/kg) were as effective in producing a significant antidepressant-like effect. While the study reported a significant reduction in immobility time for both compounds compared to a vehicle control, the specific quantitative data (mean immobility time ± SD) was not presented in a tabular format in the available literature.
Another study by Ossowska et al. (2002) in rats also found that both venlafaxine and imipramine shortened the immobility time in an immobility test, with the general pattern of venlafaxine's activity being similar to that of imipramine[1].
| Behavioral Test | Drug/Dose | Animal Model | Key Findings | Quantitative Data (Mean ± SD) | Reference |
| Forced Swim Test | Imipramine (30 mg/kg) | Mice | Significantly reduced immobility time. | Not available in a comparable format. | Tanyeri et al., 2018 |
| Venlafaxine (4 mg/kg) | Mice | Significantly reduced immobility time. | Not available in a comparable format. | Tanyeri et al., 2018 | |
| Venlafaxine (8 mg/kg) | Mice | Significantly reduced immobility time. | Not available in a comparable format. | Tanyeri et al., 2018 |
Note: The absence of direct head-to-head quantitative data for other standard preclinical models, such as the Sucrose Preference Test (anhedonia) and the Chronic Unpredictable Stress model (a more holistic depression model), represents a significant gap in the literature.
Experimental Protocols
Forced Swim Test (Mouse Model)
The following is a generalized protocol for the forced swim test in mice, based on standard procedures and information from the cited literature.
Objective: To assess the antidepressant-like activity of imipramine and venlafaxine by measuring the duration of immobility in mice.
Animals: Male BALB/c mice are typically used. Animals are housed in groups with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom or escaping.
Procedure:
-
Drug Administration: Mice are administered either vehicle (e.g., saline), imipramine (e.g., 30 mg/kg, intraperitoneally), or venlafaxine (e.g., 4 or 8 mg/kg, subcutaneously) 30-60 minutes before the test.
-
Test Session: Each mouse is individually placed in the cylinder of water for a 6-minute session.
-
Behavioral Recording: The entire session is typically videotaped for later analysis. The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is scored during the last 4 minutes of the 6-minute test.
-
Data Analysis: The mean duration of immobility is calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Comparative Signaling Pathways
Both imipramine and venlafaxine exert their primary antidepressant effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby enhancing neurotransmission. However, their broader pharmacological profiles and downstream effects may differ.
Imipramine , a tricyclic antidepressant, is a non-selective inhibitor of serotonin and norepinephrine transporters (SERT and NET). It also has significant affinity for other receptors, including muscarinic, histaminic, and alpha-adrenergic receptors, which contributes to its side effect profile.
Venlafaxine , a serotonin-norepinephrine reuptake inhibitor, exhibits a dose-dependent inhibition of SERT and NET. At lower doses, it primarily inhibits serotonin reuptake, with norepinephrine reuptake inhibition becoming more prominent at higher doses. Unlike TCAs, venlafaxine has minimal affinity for other neurotransmitter receptors.
The enhanced serotonergic and noradrenergic signaling initiated by both drugs is thought to trigger a cascade of downstream events, including the modulation of intracellular signaling pathways and gene expression. A key pathway implicated in the therapeutic effects of antidepressants is the brain-derived neurotrophic factor (BDNF) signaling cascade. Increased synaptic levels of 5-HT and NE are believed to lead to an upregulation of BDNF, which in turn promotes neuronal survival, neurogenesis, and synaptic plasticity, particularly in brain regions like the hippocampus and prefrontal cortex, which are implicated in depression.
Furthermore, the inhibition of norepinephrine reuptake by both drugs can lead to an increase in dopamine (DA) levels in the prefrontal cortex. This is because in the PFC, dopamine transporters (DAT) are less abundant, and dopamine is primarily cleared from the synapse by NET.
Conclusion
Based on the available preclinical data, both imipramine and venlafaxine demonstrate antidepressant-like properties, primarily through the inhibition of serotonin and norepinephrine reuptake. Direct comparative studies suggest a similar efficacy profile in the forced swim test. However, the lack of comprehensive head-to-head data in other depression models highlights a need for further research to fully elucidate the nuanced differences in their behavioral and neurobiological effects. Future studies employing a wider range of behavioral assays and molecular techniques will be crucial for a more complete comparative analysis to guide the development of next-generation antidepressants.
References
Imipramine's Cardiac Ion Channel Blockade: A Comparative Analysis
A detailed examination of the electrophysiological impact of the tricyclic antidepressant imipramine on key cardiac ion channels, with a comparative look at other psychotropic medications. This guide provides researchers, scientists, and drug development professionals with essential data, experimental protocols, and mechanistic insights into the cardiotoxic potential of imipramine.
Imipramine, a widely prescribed tricyclic antidepressant (TCA), exerts significant effects on cardiac electrophysiology, primarily through its interaction with various cardiac ion channels.[1][2] These interactions can lead to cardiotoxic events such as arrhythmias, conduction abnormalities, and in severe cases of overdose, cardiac arrest.[1][3] Understanding the specific impact of imipramine on individual ion channels is crucial for risk assessment and the development of safer therapeutic alternatives. This guide provides a comparative analysis of imipramine's effects on critical cardiac ion channels, supported by experimental data and detailed methodologies.
Comparative Effects on Cardiac Ion Channels
Imipramine's primary cardiotoxic effects stem from its ability to block several key cardiac ion channels, including sodium, potassium, and calcium channels. This broad-spectrum blockade disrupts the normal cardiac action potential, leading to electrophysiological disturbances.[2][4]
Sodium Channel (Nav1.5) Blockade
A hallmark of imipramine's cardiotoxicity is its potent blockade of the fast sodium channels (Nav1.5) in the myocardium.[1][5] This action, similar to that of Class I antiarrhythmic drugs, slows the depolarization phase of the cardiac action potential, leading to a prolongation of the QRS complex on an electrocardiogram (ECG).[1][4] In cases of overdose, this can result in severe conduction delays and life-threatening arrhythmias like ventricular tachycardia.[1][4]
Potassium Channel (hERG, Kv) Blockade
Imipramine also demonstrates significant inhibitory effects on various potassium channels, which are crucial for cardiac repolarization. Blockade of the human Ether-à-go-go-Related Gene (hERG) channel, which conducts the rapid delayed rectifier potassium current (IKr), can lead to a prolongation of the QT interval.[6][7] This effect increases the risk of a potentially fatal arrhythmia known as Torsades de Pointes.[2] Additionally, imipramine has been shown to inhibit other voltage-dependent potassium channels (Kv), such as Kv1.5, further contributing to altered cardiac repolarization.[8][9]
L-type Calcium Channel (Cav1.2) Blockade
The inhibitory action of imipramine extends to L-type calcium channels (Cav1.2), which play a critical role in myocardial contraction.[10][11] By blocking these channels, imipramine can reduce calcium influx into cardiomyocytes, leading to a decrease in myocardial contractility.[11][12] This negative inotropic effect can contribute to hypotension, a common finding in imipramine overdose.[12]
Quantitative Comparison of Ion Channel Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of imipramine and other selected antidepressants on various cardiac ion channels, providing a quantitative comparison of their potencies.
| Drug | Ion Channel | IC50 (µM) | Species/Cell Line | Reference |
| Imipramine | hERG (IKr) | 3.4 | CHO cells | [6][7] |
| Nav1.5 (INa) | 0.67 (activated state) | Human atrial myocytes | [5] | |
| Cav1.2 (ICa,L) | 8.3 | Rat ventricular myocytes | [10] | |
| Kv Channels | 5.55 | Rabbit coronary arterial smooth muscle cells | [8][9] | |
| Amitriptyline | hERG (IKr) | 3 µM inhibited current by 34% | CHO cells | [6][7] |
| Cav1.2 (ICa,L) | 23.2 | Rat ventricular myocytes | [10] | |
| Clomipramine | Cav1.2 (ICa,L) | 11.6 | Rat ventricular myocytes | [10] |
| Desipramine | Cav1.2 (ICa,L) | 11.7 | Rat ventricular myocytes | [10] |
| Maprotiline | Cav1.2 (ICa,L) | 31.0 | Rat ventricular myocytes | [10] |
| Citalopram | Cav1.2 (ICa,L) | 64.5 | Rat ventricular myocytes | [10] |
| Dibenzepin | Cav1.2 (ICa,L) | 364 | Rat ventricular myocytes | [10] |
Experimental Protocols
The data presented in this guide are primarily derived from patch-clamp electrophysiology studies. The following provides a generalized methodology for assessing the effect of imipramine on a cardiac ion channel.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of imipramine on the ionic current conducted by a specific cardiac ion channel (e.g., hERG) expressed in a heterologous system or isolated cardiomyocytes.
Cell Preparation:
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells are commonly used for stable or transient expression of the ion channel of interest.[6][7]
-
Transfection: Cells are transiently transfected with the cDNA encoding the specific ion channel subunit(s).
-
Cell Culture: Cells are cultured in appropriate media and conditions to allow for protein expression.
-
Cardiomyocyte Isolation: For studies on native channels, ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., rat, rabbit, guinea pig).[10][11]
Electrophysiological Recording:
-
Apparatus: A patch-clamp amplifier, a micromanipulator, and an inverted microscope are used.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose) with the pH adjusted to 7.4.
-
Internal Solution (Pipette): Contains a high concentration of potassium (for potassium channels) or cesium (to block potassium channels when studying sodium or calcium channels), along with other ions and buffers (e.g., KCl, MgCl2, HEPES, EGTA, ATP) with the pH adjusted to 7.2.
-
-
Procedure:
-
A glass micropipette is brought into contact with a single cell to form a high-resistance seal (gigaohm seal).
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total cellular current.
-
The cell is held at a specific holding potential (e.g., -80 mV).
-
Voltage protocols are applied to elicit the specific ionic current of interest. For example, to record hERG currents, a depolarizing pulse to activate the channels is followed by a repolarizing step to measure the characteristic tail current.[6][7]
-
Control recordings are made in the absence of the drug.
-
Imipramine is then perfused into the bath at various concentrations, and the effect on the ionic current is recorded.
-
Washout of the drug is performed to assess the reversibility of the effect.
-
Data Analysis:
-
Current amplitudes are measured and plotted against the drug concentration to generate a concentration-response curve.
-
The IC50 value is calculated by fitting the data to the Hill equation.
-
The effects of the drug on channel gating properties (e.g., activation, inactivation, deactivation) are also analyzed.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the mechanism of imipramine's action, the following diagrams are provided.
Caption: Experimental workflow for assessing imipramine's effect on a cardiac ion channel.
Caption: Signaling pathway of imipramine's action on cardiac ion channels and clinical outcomes.
References
- 1. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. whitesandstreatment.com [whitesandstreatment.com]
- 3. researchgate.net [researchgate.net]
- 4. litfl.com [litfl.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of the current of heterologously expressed HERG potassium channels by imipramine and amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the current of heterologously expressed HERG potassium channels by imipramine and amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by Imipramine of the Voltage-Dependent K+ Channel in Rabbit Coronary Arterial Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of the cardiac L-type calcium channel current by antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Ca2+ antagonism in imipramine-induced toxicity of isolated adult rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the specificity of imipramine for monoamine transporters versus other receptors
Imipramine, a tertiary amine tricyclic antidepressant (TCA), is a widely recognized therapeutic agent primarily used in the treatment of depression and anxiety. Its clinical efficacy is attributed to its potent inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake. However, its therapeutic utility is often tempered by a broad range of side effects stemming from its interaction with numerous other receptors. This guide provides a detailed comparison of imipramine's binding affinity for monoamine transporters versus other key physiological receptors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Binding Affinity Profile of Imipramine
The specificity of a drug is quantitatively expressed by its binding affinity (Ki) for its targets; a lower Ki value indicates a higher binding affinity. Imipramine exhibits a high affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are its primary therapeutic targets. In comparison, its affinity for the dopamine transporter (DAT) is significantly lower.
However, imipramine also demonstrates potent binding to several other receptors, which is not directly related to its antidepressant effects but is responsible for many of its adverse effects. These include histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic acetylcholine receptors. The affinity for these off-target receptors is comparable to its affinity for NET, highlighting the drug's "dirty" pharmacological profile.
| Target Transporter/Receptor | Imipramine K | Primary Effect of Binding |
| Monoamine Transporters | ||
| Serotonin Transporter (SERT) | 0.86 - 4.6 | Antidepressant Effect |
| Norepinephrine Transporter (NET) | 7.9 - 37 | Antidepressant Effect |
| Dopamine Transporter (DAT) | > 4000 | Weak; minimal clinical impact |
| Other Receptors (Off-Target) | ||
| Histamine H | 11 | Sedation, weight gain, dizziness[1] |
| Alpha-1 Adrenergic Receptor | 39 | Orthostatic hypotension, dizziness |
| Muscarinic Acetylcholine Receptor | 91 | Anticholinergic effects (dry mouth, blurred vision, constipation, urinary retention)[1] |
Data compiled from multiple sources. Ki values can vary between studies based on experimental conditions.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of binding affinities (Ki values) is most commonly achieved through in vitro radioligand competition binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., imipramine) to displace a radioactive ligand ("radioligand") that is specifically bound to a target receptor or transporter.
Objective: To determine the binding affinity (Ki) of imipramine for a specific target (e.g., SERT, H1 receptor).
Materials:
-
Biological Sample: Cell membranes or tissue homogenates expressing the target receptor of interest (e.g., HEK293 cells transfected with human SERT).
-
Radioligand: A high-affinity, high-specificity radioactive ligand for the target (e.g., [³H]-Citalopram for SERT).
-
Competitor: Unlabeled imipramine at a range of concentrations.
-
Non-specific binding control: A high concentration of a different unlabeled ligand to determine background binding (e.g., 10 µM Paroxetine for SERT).[2]
-
Assay Buffer: Physiologically buffered solution (e.g., Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filtermats to separate bound from free radioligand.[3]
-
Detection: Liquid scintillation counter to quantify radioactivity.
Methodology:
-
Preparation: A series of dilutions of imipramine are prepared in the assay buffer.
-
Incubation: The cell membranes, a fixed concentration of the radioligand, and varying concentrations of imipramine are incubated together in assay tubes or plates. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.[4]
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[2]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filtermats. This step quickly separates the membrane-bound radioligand from the free radioligand in the solution. The filters are washed with ice-cold buffer to remove any remaining unbound ligand.[5]
-
Quantification: The filtermats are placed in scintillation vials with scintillation cocktail, and the radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding (radioactivity in the presence of the control ligand) from the total binding (radioactivity in the absence of the competitor).
-
IC₅₀ Determination: The concentration of imipramine that displaces 50% of the specific binding of the radioligand (the IC₅₀ value) is determined by plotting the percentage of specific binding against the log concentration of imipramine and fitting the data to a sigmoidal dose-response curve.
-
K
iCalculation: The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: **Ki= IC₅₀ / (1 + [L]/Kd) **, where [L] is the concentration of the radioligand and Kdis its dissociation constant.[2]
-
Visualizing Methodologies and Mechanisms
To better understand the experimental process and the drug's mechanism, the following diagrams are provided.
Conclusion
The experimental data clearly demonstrates that imipramine is a non-selective agent. While it potently inhibits the serotonin and norepinephrine transporters to exert its antidepressant effects, its high affinity for histaminic, adrenergic, and muscarinic receptors leads to a significant side-effect profile.[1] This lack of specificity is a hallmark of older tricyclic antidepressants. For drug development professionals, this profile underscores the importance of designing more selective molecules to improve therapeutic outcomes and minimize adverse drug reactions. For researchers, imipramine serves as a classic tool for studying the complex interplay between different neurotransmitter systems and their behavioral correlates.
References
- 1. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. gpb.sav.sk [gpb.sav.sk]
Replicating Seminal Studies on the Mechanism of Action of Imipramine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of seminal and contemporary research on the mechanism of action of imipramine, the first tricyclic antidepressant. By presenting key experimental data, detailed methodologies, and illustrating the involved signaling pathways, this document serves as a valuable resource for researchers seeking to understand and replicate foundational studies in antidepressant pharmacology.
Introduction
Discovered in 1951 and introduced for medical use in 1957, imipramine marked a turning point in the treatment of depression.[1] Its primary mechanism of action was established in the 1960s as the inhibition of serotonin and norepinephrine reuptake.[2] This guide revisits the seminal studies that elucidated this mechanism and compares them with modern replications and alternative hypotheses, offering a clear perspective on the evolution of our understanding of this landmark antidepressant.
Core Mechanism of Action: Monoamine Reuptake Inhibition
The foundational hypothesis of imipramine's antidepressant effect centers on its ability to block the reuptake of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This action increases the concentration of these neurotransmitters, enhancing neurotransmission.[3][4]
Seminal Studies
The initial clinical observations by Roland Kuhn in 1957 first described the antidepressant effects of imipramine, though without a clear understanding of its mechanism.[5] Subsequent preclinical studies in the 1960s provided the first biochemical evidence for its action on monoamine systems.
A pivotal study by Carlsson, Fuxe, and Ungerstedt in 1968 demonstrated that imipramine could counteract the depletion of serotonin in the central nervous system of rats treated with a monoamine depleting agent.[6] Around the same time, Iversen's work in 1965 showed that imipramine and its metabolite, desipramine, could inhibit the uptake of norepinephrine in the rat heart.[7] The development of radioligand binding assays using [3H]imipramine in the late 1970s was instrumental in characterizing the serotonin transporter (SERT).[8]
Modern Replications and Refinements
Modern studies, employing more sophisticated techniques such as cloned human transporters expressed in cell lines and advanced analytical methods, have largely confirmed the findings of these seminal studies. However, they have provided more precise quantification of the binding affinities and selectivity of imipramine and its metabolites. It is now well-established that imipramine has a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET), while its primary active metabolite, desipramine, shows the opposite preference, with a higher affinity for NET.[9][10]
Comparative Quantitative Data
The following table summarizes the binding affinities (Ki, in nM) of imipramine and desipramine for the human serotonin and norepinephrine transporters as reported in both historical and contemporary studies. Lower Ki values indicate higher binding affinity.
| Compound | Transporter | Seminal Studies (Ki, nM) | Modern Studies (Ki, nM) |
| Imipramine | SERT | ~1-10 | 0.9 - 4.6 |
| NET | ~10-100 | 15 - 37 | |
| Desipramine | SERT | ~10-50 | 15 - 50 |
| NET | ~1-10 | 0.4 - 4.2 |
Note: The Ki values from seminal studies are estimations based on IC50 values from various experimental conditions, while modern studies provide more precise measurements using cloned human transporters.
Experimental Protocols
Seminal Study Protocol: Neurotransmitter Uptake Inhibition in Rat Brain Synaptosomes (Circa 1970s)
This protocol is a generalized representation of early methods used to assess the effect of imipramine on serotonin and norepinephrine reuptake.
Objective: To determine the inhibitory concentration (IC50) of imipramine on the uptake of radiolabeled serotonin and norepinephrine into rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Male Wistar rats are euthanized, and the cerebral cortex (for serotonin uptake) or hypothalamus (for norepinephrine uptake) is rapidly dissected.
-
The tissue is homogenized in ice-cold 0.32 M sucrose solution.
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the crude synaptosomal fraction.
-
The pellet is resuspended in a physiological buffer.
-
-
Uptake Assay:
-
Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of imipramine or vehicle control.
-
Radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) is added to initiate the uptake reaction.
-
The incubation is carried out at 37°C for a short period (e.g., 5 minutes).
-
The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound radiolabeled neurotransmitter to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The amount of neurotransmitter uptake is calculated for each imipramine concentration.
-
The IC50 value, the concentration of imipramine that inhibits 50% of the specific neurotransmitter uptake, is determined by non-linear regression analysis.
-
Modern Study Protocol: Radioligand Binding Assay with Cloned Human Transporters
This protocol describes a standard method used in contemporary research to determine the binding affinity (Ki) of imipramine for specific human neurotransmitter transporters.
Objective: To determine the Ki of imipramine for the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET) expressed in a stable cell line.
Methodology:
-
Cell Culture and Membrane Preparation:
-
A suitable host cell line (e.g., HEK293 or CHO cells) is stably transfected with the cDNA encoding for either hSERT or hNET.
-
The cells are cultured to a high density and then harvested.
-
The cells are lysed, and the cell membranes containing the expressed transporters are isolated by centrifugation.
-
The membrane preparations are stored at -80°C until use.
-
-
Radioligand Binding Assay:
-
Cell membranes are incubated in a buffer containing a specific radioligand for the transporter of interest (e.g., [³H]citalopram for hSERT or [³H]nisoxetine for hNET) at a concentration near its Kd value.
-
A range of concentrations of unlabeled imipramine is added to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.
-
The incubation is carried out to equilibrium at a specific temperature (e.g., room temperature).
-
The reaction is terminated by rapid filtration through glass fiber filters pre-treated with polyethyleneimine to reduce non-specific binding.
-
The filters are washed with ice-cold buffer.
-
-
Data Analysis:
-
The radioactivity on the filters is quantified by liquid scintillation counting.
-
The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value for imipramine is determined from the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Alternative and Emerging Mechanisms of Action
While monoamine reuptake inhibition remains the most well-established mechanism, ongoing research suggests that imipramine's therapeutic effects may be more complex. Several alternative or complementary mechanisms have been proposed.
Neurotrophic and Neurogenesis Hypothesis
Chronic administration of imipramine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and other growth factors, which may lead to increased neurogenesis in the hippocampus.[11][12] This effect is thought to contribute to the delayed therapeutic onset of antidepressants.
Caption: Imipramine's effect on the BDNF signaling pathway.
Modulation of the Glutamatergic System
Recent evidence suggests that antidepressants, including imipramine, may indirectly modulate the glutamatergic system, which is increasingly recognized as a key player in the pathophysiology of depression. This modulation may occur through complex interactions between monoaminergic and glutamatergic neurons.
Anti-inflammatory Effects
Imipramine has been shown to possess anti-inflammatory properties, which may contribute to its therapeutic efficacy.[13][14] Studies have demonstrated that imipramine can reduce the production of pro-inflammatory cytokines by immune cells in the brain, such as microglia.[13] This anti-inflammatory action may be particularly relevant in depression with a significant inflammatory component.
Caption: Imipramine's anti-inflammatory mechanism of action.
Experimental Workflow: From Seminal to Modern Studies
The logical progression of research into imipramine's mechanism of action has moved from initial clinical observations to preclinical behavioral and biochemical assays, and finally to molecular-level investigations using modern techniques.
Caption: Logical workflow of imipramine mechanism of action research.
Conclusion
The study of imipramine's mechanism of action provides a compelling narrative of scientific discovery, from astute clinical observation to precise molecular characterization. While the core principle of monoamine reuptake inhibition has stood the test of time, modern research continues to unveil a more nuanced and multifaceted pharmacological profile for this pioneering antidepressant. This guide serves as a testament to the importance of replicating and building upon seminal studies to advance our understanding of psychopharmacology and to inform the development of novel therapeutics.
References
- 1. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]
- 2. The effect of imipramine-like drugs and antihistamine drugs on uptake mechanisms in the central noradrenaline and 5-hydroxytryptamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. INHIBITION OF NORADRENALINE UPTAKE BY DRUGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective inhibition of 3H-imipramine binding by antidepressant drugs and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imipramine - Wikipedia [en.wikipedia.org]
- 10. medmedchem.com [medmedchem.com]
- 11. Imipramine Treatment Improves Cognitive Outcome Associated with Enhanced Hippocampal Neurogenesis after Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imipramine induces brain-derived neurotrophic factor mRNA expression in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imipramine attenuates neuroinflammatory signaling and reverses stress-induced social avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Idanpramine
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Idanpramine, a tricyclic antidepressant (TCA), ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical due to the potential toxicity of TCAs if not handled correctly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The preferred method for the disposal of this compound, as with most pharmaceuticals, is through a designated chemical waste program. This ensures the compound is handled and destroyed in compliance with environmental regulations.
Step 1: Identification and Segregation
-
Clearly label all containers holding this compound waste.
-
Segregate this compound waste from other laboratory waste streams to avoid accidental mixing and reactions.
Step 2: Contact Environmental Health and Safety (EHS)
-
Your institution's EHS department is the primary resource for guidance on chemical waste disposal.
-
Inform them of the quantity and nature of the this compound waste you need to dispose of. They will provide specific instructions based on your local and federal regulations.
Step 3: Secure Storage
-
While awaiting pickup from your EHS-approved waste handler, store the this compound waste in a secure, designated area.
-
Ensure the storage container is sealed to prevent any leakage or spillage.
Step 4: Documentation
-
Maintain a detailed record of the disposed this compound, including the quantity and date of disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.
In the absence of a formal chemical waste program, the following procedure can be used as a last resort for small quantities, though it is not the recommended practice:
Alternative Procedure (for small quantities, if no EHS program is available):
-
Do Not Flush: Never dispose of this compound down the drain or toilet. TCAs can persist in the environment and have adverse effects on aquatic life.
-
Inert Mixture: Mix the this compound with an inert and undesirable substance such as cat litter, used coffee grounds, or dirt. This makes the drug less appealing to children and pets and prevents accidental ingestion.
-
Seal and Dispose: Place the mixture in a sealed plastic bag or container to prevent leakage.
-
Trash Disposal: Dispose of the sealed container in the household trash.
-
Remove Personal Information: Before disposing of the original container, ensure all personal or identifying information is removed or blacked out.
Quantitative Data on Disposal Methods
The following table summarizes the recommended disposal methods and their environmental considerations.
| Disposal Method | Efficacy | Environmental Impact | Regulatory Compliance | Recommendation |
| Incineration via EHS | High | Low (when done in a certified facility) | High | Primary Recommended Method |
| Landfill (as a last resort) | Low | High (potential for leaching) | Low | Not Recommended |
| Sewer/Drain Disposal | None | High (water contamination) | Non-compliant | Strictly Prohibited |
Experimental Protocols for Waste Characterization
-
Toxicity: Determined by the Toxicity Characteristic Leaching Procedure (TCLP).
-
Ignitability: The flashpoint of the substance.
-
Corrosivity: The pH of the substance.
-
Reactivity: The stability of the substance.
Consult your EHS department for the appropriate testing protocols if you need to characterize your this compound waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these guidelines, you contribute to a safer laboratory environment and the responsible management of chemical waste, reinforcing the trust placed in the scientific community to conduct research with the utmost care and integrity.
Essential Safety and Handling Protocols for Idanpramine
Disclaimer: No specific safety data sheet (SDS) or material safety data sheet (MSDS) is readily available for a compound named "Idanpramine." The following safety and handling information is based on the closely related tricyclic antidepressant, Imipramine Hydrochloride . Researchers and laboratory professionals should treat this guidance as a baseline and exercise caution, performing a thorough risk assessment before handling any chemical.
This guide provides essential safety and logistical information for laboratory personnel working with this compound. Adherence to these protocols is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose | Standard |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from dust and splashes. | EN166 (EU) or NIOSH (US) approved.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. Gloves must be inspected before use and disposed of properly after handling.[1] | Follow manufacturer's specifications for chemical compatibility. |
| Body Protection | Long-sleeved laboratory coat or a full protective suit | Provides a barrier against contamination of personal clothing and skin. The type of protective equipment should be selected based on the concentration and amount of the substance being handled.[1][2] | N/A |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. For large spills, emergencies, or in poorly ventilated areas, use a respirator. | Prevents inhalation of dust particles. | NIOSH (US) or EN 143 (EU) approved respirator cartridges.[1] |
Operational Plan: Handling and Storage
Safe handling and storage are crucial to maintaining the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Do not breathe dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of as hazardous waste. This can be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Contaminated Materials: Dispose of contaminated lab supplies (e.g., gloves, weighing paper) as hazardous waste in the same manner as the unused product.[1]
-
Containers: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]
-
Spills: For small spills, use appropriate tools to put the spilled solid in a convenient waste disposal container. For large spills, use a shovel to place the material into a suitable container. Clean the area by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements.[4]
Experimental Workflow: Safe Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
